Flt-3 Inhibitor III
Description
Properties
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flt-3 Inhibitor III: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Flt-3 Inhibitor III, a potent and selective FMS-like tyrosine kinase 3 (Flt-3) inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental application of this compound.
Chemical Structure and Properties
This compound, also known by its IUPAC name 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine, is a small molecule inhibitor belonging to the 5-phenyl-2-thiazolamine class of compounds. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 852045-46-6[1] |
| Molecular Formula | C₂₁H₂₃N₃OS[1] |
| Molecular Weight | 365.49 g/mol [1][2] |
| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine[3] |
| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4[3] |
| Synonyms | (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine, 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Color | Off-white[1] |
| Purity | ≥95% (HPLC)[1] |
| Solubility | DMSO: 10 mg/mL[1] |
| Storage | Store at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 6 months at -20°C.[1] |
Biological Activity and Selectivity
This compound is a potent, ATP-competitive inhibitor of Flt-3 kinase. It exhibits high selectivity for Flt-3 over a range of other kinases. The inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cell lines are detailed below.
Table 3: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) |
| Flt-3 | 50[1][2][4] |
| c-Kit | 260[1][2] |
| KDR | 910[1][2] |
| c-Abl | 1200[1][2] |
| Cdk1 | 2100[1][2] |
| c-Src | 2800[1][2] |
| Tie-2 | 8000[1][2] |
Table 4: Anti-proliferative Activity
| Cell Line | Mutation Status | IC₅₀ (nM) |
| MV4-11 | Flt-3-ITD | 52[1][2] |
| BaF3-ITD | Flt-3-ITD | 240[1][2] |
| BaF3-D835Y | Flt-3-TKD | 760[1][2] |
Flt-3 Signaling Pathway
FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in the uncontrolled proliferation of leukemic blasts through the activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
Caption: Flt-3 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Flt-3 inhibitors. Below are representative protocols for a Flt-3 kinase inhibition assay and a cell proliferation assay.
Flt-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency of this compound against the Flt-3 kinase.
Caption: Workflow for a typical in vitro Flt-3 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.
-
Prepare a solution of recombinant Flt-3 kinase in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted this compound.
-
Add the Flt-3 kinase solution to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on leukemia cell lines, such as MV4-11.
Methodology:
-
Cell Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Disclaimer: The experimental protocols provided are representative examples. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
References
- 1. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Flt-3 Inhibitor III (CAS: 852045-46-6): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Flt-3 Inhibitor III, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, biological activity, and detailed experimental protocols.
Chemical Properties and Identification
This compound, a cell-permeable 5-phenyl-2-thiazolamine compound, is a valuable tool for studying FLT3 signaling and its role in various pathologies, particularly in the context of acute myeloid leukemia (AML).
| Property | Value | Reference |
| CAS Number | 852045-46-6 | [1][2][3] |
| Molecular Formula | C₂₁H₂₃N₃OS | [4] |
| Molecular Weight | 365.49 g/mol | [1] |
| Synonyms | 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine, (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine | [3] |
| Appearance | Off-white to white crystalline solid | [1][4] |
| Solubility | Soluble in DMSO (10 mg/mL) and ethanol. | [1][4] |
| Storage | Store at -20°C, protected from light. Stock solutions are stable for up to 6 months at -20°C. | [3] |
Mechanism of Action and Biological Activity
This compound functions as a potent, ATP-competitive inhibitor of the Flt-3 receptor tyrosine kinase.[1] The binding of the Flt-3 ligand (FL) to the FLT3 receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain hematological malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell growth.
By competing with ATP for the binding site on the FLT3 kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways.
Kinase Selectivity
This compound exhibits high selectivity for Flt-3 over a panel of other kinases.
| Kinase Target | IC₅₀ | Reference |
| Flt-3 | 50 nM | [1][3] |
| c-Kit | 0.26 µM | [1][3] |
| KDR | 0.91 µM | [1][3] |
| c-Abl | 1.2 µM | [1][3] |
| Cdk1 | 2.1 µM | [1][3] |
| c-Src | 2.8 µM | [1][3] |
| Tie-2 | 8.0 µM | [1][3] |
The inhibitor shows minimal activity against 12 other kinases at concentrations up to 10 µM.[1][3]
Cellular Activity
This compound effectively blocks the proliferation of FLT3-dependent cell lines in a dose-dependent manner.
| Cell Line | Genotype | IC₅₀ | Reference |
| MV4;11 | FLT3-ITD | 52 nM | [1][3] |
| BaF3-ITD | FLT3-ITD | 240 nM | [1][3] |
| BaF3-D835Y | FLT3-TKD mutation | 760 nM | [1][3] |
FLT3 Signaling Pathway
The FLT3 signaling pathway plays a critical role in hematopoiesis. Upon activation, FLT3 initiates several downstream cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation. This compound, by blocking the initial phosphorylation of the FLT3 receptor, effectively abrogates these downstream signals.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Flt-3 Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Flt-3 Inhibitor III, a potent and selective ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (Flt-3). This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Flt-3 and this compound
FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1]
This compound (CAS 852045-46-6) is a cell-permeable 5-phenyl-2-thiazolamine compound that potently and selectively targets the ATP-binding site of Flt-3.[2] Its chemical formula is C₂₁H₂₃N₃OS, and its molecular weight is 365.49 g/mol .[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. By binding to the ATP pocket of the Flt-3 kinase domain, it prevents the phosphorylation of Flt-3 and subsequently blocks the activation of its downstream signaling cascades. This inhibition is effective against both wild-type Flt-3 and its constitutively activated mutant forms, such as Flt-3-ITD and Flt-3-D835Y. The downstream effects of this inhibition include the suppression of key pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 signaling pathways, ultimately leading to apoptosis in Flt-3-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound [2][4]
| Target Kinase | IC₅₀ (nM) |
| Flt-3 | 50 |
| c-Kit | 260 |
| KDR | 910 |
| c-Abl | 1200 |
| Cdk1 | 2100 |
| c-Src | 2800 |
| Tie-2 | 8000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of this compound [2][4]
| Cell Line | Flt-3 Mutation Status | IC₅₀ (nM) |
| MV4:11 | Flt-3-ITD | 52 |
| BaF3-ITD | Flt-3-ITD | 240 |
| BaF3-D835Y | Flt-3-TKD (D835Y) | 760 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Flt-3 Signaling Pathway and Inhibition
The following diagram illustrates the canonical Flt-3 signaling pathway and the point of intervention by this compound.
Caption: Flt-3 signaling pathway and inhibition by this compound.
Experimental Workflow: Biochemical Kinase Assay
This diagram outlines a typical workflow for determining the biochemical potency (IC₅₀) of this compound.
Caption: Workflow for a biochemical Flt-3 kinase inhibition assay.
Experimental Workflow: Cellular Viability Assay
This diagram illustrates the workflow for assessing the effect of this compound on the viability of leukemia cells.
Caption: Workflow for a cell viability assay (e.g., MTT or CellTiter-Glo).
Detailed Experimental Protocols
Biochemical Flt-3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[5][6]
Materials:
-
Recombinant human Flt-3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of Flt-3 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific enzyme lot.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.
Cellular Flt-3 Phosphorylation Assay
This protocol outlines a general method for assessing the inhibition of Flt-3 phosphorylation in intact cells.[7]
Materials:
-
Flt-3-dependent cell line (e.g., MV4-11)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA-based Flt-3 phosphorylation assay kit or antibodies for Western blotting (anti-phospho-Flt-3, anti-total-Flt-3)
Procedure:
-
Seed MV4-11 cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the level of phosphorylated Flt-3 relative to total Flt-3 using either a sandwich ELISA kit according to the manufacturer's instructions or by Western blotting.
-
For Western blotting, separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Quantify the band intensities and determine the extent of Flt-3 phosphorylation inhibition.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8][9]
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL).
-
Add serial dilutions of this compound to the wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of Flt-3 kinase activity. Its mechanism of action through competitive ATP binding translates to effective inhibition of Flt-3-driven cellular proliferation, particularly in cells harboring activating Flt-3 mutations. The experimental protocols provided herein offer a robust framework for the further characterization and development of this and similar compounds for therapeutic applications in Flt-3-driven malignancies.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound | C21H23N3OS | CID 11772958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Phenyl-2-Thiazolamine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-2-thiazolamine core is a significant pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological applications of this versatile scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in this dynamic field.
Discovery and Therapeutic Potential
The 5-phenyl-2-thiazolamine moiety has been identified as a key structural element in compounds targeting a range of diseases. Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.
One of the prominent applications of this scaffold is in the development of Mnk2 inhibitors . The phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) by mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) is a crucial step in tumorigenesis. Compounds based on the 5-phenyl-2-thiazolamine framework have been shown to effectively inhibit Mnk2, leading to reduced eIF4E phosphorylation, decreased expression of anti-apoptotic proteins like Mcl-1, and the induction of apoptosis in cancer cells.
Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain the 5-phenyl-2-thiazolamine core, have been discovered as potent inhibitors of Aurora kinases A and B . These kinases play a central role in mitotic progression, and their inhibition by these compounds leads to aberrant mitosis, increased polyploidy, and subsequent cell death in cancer cell lines. One such compound, CYC116, has advanced to phase I clinical trials.
The versatility of the 5-phenyl-2-thiazolamine scaffold extends to its use in developing agents with antimicrobial and antioxidant properties. Various derivatives have demonstrated significant activity against bacterial and fungal strains, highlighting the broad therapeutic potential of this chemical class.
Key Signaling Pathways
To visualize the mechanism of action of 5-phenyl-2-thiazolamine derivatives, the following signaling pathways are depicted.
Synthesis of the 5-Phenyl-2-Thiazolamine Core
The synthesis of the 5-phenyl-2-thiazolamine scaffold and its derivatives often employs the well-established Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thiourea or thioamide. Variations of this and other synthetic strategies are outlined below.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
Procedure:
-
A mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a catalyst.
-
The reaction mixture is typically heated to facilitate the condensation and cyclization.
-
Upon completion of the reaction, the excess iodine is neutralized, often with a solution of sodium thiosulfate.
-
The crude product is then precipitated, collected by filtration, and washed.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified 4-(4-bromophenyl)thiazol-2-amine.
Protocol 2: Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives
This protocol outlines a multi-step synthesis for more complex derivatives.
Materials:
-
Substituted acetophenone
-
Thiourea
-
Iodine
-
Appropriate acid chlorides or other acylating agents
Procedure:
-
Synthesis of the 2-aminothiazole intermediate: An appropriately substituted acetophenone is reacted with thiourea in the presence of iodine to form the corresponding 4-substituted-2-aminothiazole.
-
Acylation of the 2-amino group: The synthesized 2-aminothiazole is then acylated using a suitable acid chloride or anhydride. This reaction is often carried out under Schotten-Baumann conditions.
-
Further modifications: The resulting amide can undergo further chemical transformations, such as Suzuki coupling, to introduce additional diversity to the molecule.
-
Purification: Each step is followed by appropriate workup and purification techniques, such as extraction, chromatography, and recrystallization, to isolate the desired product.
Quantitative Data
The following tables summarize key quantitative data for representative 5-phenyl-2-thiazolamine derivatives from the literature.
Table 1: Inhibitory Activity of Selected 5-Phenyl-2-thiazolamine Derivatives
| Compound ID | Target Kinase | Ki (nM) | IC50 (µM) | Reference |
| 18 (CYC116) | Aurora A | 8.0 | - | |
| Aurora B | 9.2 | - | ||
| 3b | - | - | 77.68 (Antioxidant) | |
| 3d | - | - | 92.25 (Antioxidant) | |
| 3f | - | - | 89.08 (Antioxidant) | |
| 3i | - | - | 77.96 (Antioxidant) |
Table 2: Physicochemical Properties of 5-Phenyl-2-thiazolamine
| Property | Value | Reference |
| Molecular Formula | C9H8N2S | |
| Molecular Weight | 176.24 g/mol | |
| CAS Number | 39136-63-5 |
Conclusion
The 5-phenyl-2-thiazolamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of potent therapeutic agents. Its role in the development of kinase inhibitors for oncology is particularly noteworthy, with compounds demonstrating efficacy in preclinical and clinical settings. The synthetic accessibility of this core, primarily through the Hantzsch reaction, allows for extensive structure-activity relationship studies and the optimization of pharmacological properties. This guide provides a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of this important class of compounds. Further investigations into novel derivatives and their biological activities are warranted to fully unlock the promise of the 5-phenyl-2-thiazolamine scaffold.
Downstream Targets of Flt-3 Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and aberrant downstream signaling. This drives leukemogenesis and is associated with a poor prognosis.
Flt-3 Inhibitor III (CAS 852045-46-6) is a potent and selective ATP-competitive inhibitor of the Flt-3 kinase. This technical guide provides an in-depth overview of the downstream targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways involved.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Flt-3 | 50 [1][2] |
| c-Kit | 260[3] |
| KDR (VEGFR2) | 910[3] |
| c-Abl | 1200[3] |
| Cdk1 | 2100[3] |
| c-Src | 2800[3] |
| Tie-2 | 8000[3] |
Table 2: Anti-proliferative Activity of this compound in Flt-3-Dependent Cell Lines
| Cell Line | Flt-3 Mutation Status | IC50 (nM) |
| MV4;11 | ITD | 52[1][3] |
| Ba/F3-ITD | ITD | 240[1][3] |
| Ba/F3-D835Y | TKD | 760[1][3] |
Signaling Pathways Modulated by this compound
Constitutively active FLT3 mutants promote leukemic cell survival and proliferation through the activation of several key downstream signaling pathways. This compound effectively blocks these pathways by inhibiting the initial autophosphorylation of the FLT3 receptor. The primary signaling cascades affected are the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT5 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Upon activation by FLT3, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound blocks the activation of this pathway at its origin.
RAS/MEK/ERK Signaling Pathway
The RAS/MEK/ERK (MAPK) pathway is another critical cascade that regulates cell proliferation, differentiation, and survival. Activated FLT3 recruits adaptor proteins like Grb2 and SOS, which in turn activate RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression. Inhibition of FLT3 by this compound prevents the initiation of this signaling cascade.
JAK/STAT5 Signaling Pathway
The JAK/STAT pathway is directly involved in the transcriptional regulation of genes controlling cell proliferation and survival. In FLT3-ITD positive AML, STAT5 is constitutively phosphorylated and activated. Activated STAT5 dimerizes, translocates to the nucleus, and induces the expression of target genes such as PIM1 and MYC. This compound prevents the FLT3-mediated phosphorylation and activation of STAT5.[4][5]
Experimental Protocols
Western Blot Analysis for Phosphorylated Downstream Targets
This protocol describes the methodology to assess the phosphorylation status of key downstream targets of FLT3, such as STAT5, Akt, and ERK, in response to treatment with this compound.
1. Cell Culture and Treatment:
-
Culture FLT3-dependent cell lines (e.g., MV4;11, MOLM-14) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-Akt, anti-p-ERK) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.[6][7]
In Vitro Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on the kinase activity of FLT3 or its downstream kinases.
1. Reagents and Materials:
-
Recombinant human FLT3 kinase.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 kinase, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[7][8]
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in leukemic cells following treatment with this compound.
1. Cell Treatment:
-
Seed FLT3-dependent cells (e.g., MV4;11) at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with this compound at various concentrations for 24-48 hours. Include a vehicle-treated control.
2. Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[9][10]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.[9][10]
Conclusion
This compound is a potent and selective inhibitor of the FLT3 kinase, demonstrating significant anti-proliferative activity in AML cells harboring FLT3-ITD and TKD mutations. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of key downstream signaling pathways, including PI3K/Akt, RAS/MEK/ERK, and JAK/STAT5. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular effects of this compound and other related compounds in the context of FLT3-driven malignancies. A thorough understanding of these downstream targets and signaling pathways is crucial for the continued development of targeted therapies for AML.
References
- 1. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt-3 Inhibitor III: A Technical Guide for Hematopoiesis Research
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] The binding of its ligand (FLT3L) to the FLT3 receptor triggers a signaling cascade that is essential for the normal development of stem cells and the immune system.[2] However, activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell proliferation and survival.[1][3] Consequently, FLT3 has emerged as a significant therapeutic target in AML.[2]
Flt-3 Inhibitor III is a potent and selective small molecule inhibitor of the FLT3 kinase. This guide provides an in-depth overview of its properties, mechanism of action, and application in hematopoiesis research, with a focus on experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Core Compound Data and Efficacy
This compound is a cell-permeable 5-phenyl-2-thiazolamine compound that functions as an ATP-competitive inhibitor of Flt3.[4] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 852045-46-6 | [4] |
| Molecular Formula | C₂₁H₂₃N₃OS | [4] |
| Molecular Weight | 365.49 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Storage | -20°C, protect from light | [4] |
The inhibitory activity of this compound has been quantified against its primary target, FLT3, as well as a panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 2.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ | Reference |
| Flt3 | 50 nM | [4] |
| c-Kit | 0.26 µM | [4][5] |
| KDR (VEGFR2) | 0.91 µM | [4][5] |
| c-Abl | 1.2 µM | [4][5] |
| Cdk1 | 2.1 µM | [4][5] |
| c-Src | 2.8 µM | [4][5] |
| Tie-2 | 8.0 µM | [4][5] |
The cellular efficacy of this compound has been demonstrated in various cell lines, particularly those harboring activating FLT3 mutations, which are common in AML.
Table 3: Cellular Proliferation Inhibition by this compound
| Cell Line | FLT3 Mutation Status | IC₅₀ | Reference |
| MV4:11 | FLT3-ITD | 52 nM | [4][5] |
| BaF3-ITD | Ba/F3 cells expressing FLT3-ITD | 240 nM | [4][5] |
| BaF3-D835/Y | Ba/F3 cells expressing FLT3-TKD (D835Y) | 760 nM | [4][5] |
Signaling Pathways and Mechanism of Action
In normal hematopoiesis, the binding of FLT3 ligand (FLT3L) to the FLT3 receptor induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which are crucial for regulating cell survival, proliferation, and differentiation.[1][6] In AML, activating mutations in FLT3 cause this pathway to be constitutively active, driving leukemogenesis.[7]
This compound exerts its effect by targeting the ATP-binding site of the FLT3 kinase, preventing its phosphorylation and the subsequent activation of downstream signaling.[4] This blockade inhibits the pro-proliferative and anti-apoptotic signals that are essential for the survival of FLT3-mutated cancer cells.[8]
Experimental Protocols and Workflows
This compound is a valuable tool for investigating the consequences of FLT3 inhibition in vitro. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of hematopoietic cells, particularly AML cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13) and control cell lines (e.g., HL60).[9]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the wells to achieve final desired concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment (MTT):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
-
Western Blot Analysis for FLT3 Phosphorylation
This protocol is used to confirm that this compound inhibits the autophosphorylation of the FLT3 receptor.
-
Materials:
-
FLT3-mutated cell line (e.g., MV4-11).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Culture MV4-11 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total FLT3 and a loading control (β-actin) to confirm equal loading and assess the specific inhibition of phosphorylation.[10]
-
Colony-Forming Cell (CFC) Assay
This assay evaluates the impact of this compound on the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies.[11]
-
Materials:
-
Bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines.
-
This compound.
-
35 mm culture dishes.
-
-
Procedure:
-
Cell Preparation: Isolate BMMCs or HSPCs from a source such as bone marrow.
-
Plating: Mix the cells with the MethoCult™ medium and the desired concentrations of this compound.
-
Culture: Plate the cell/MethoCult™ mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified 5% CO₂ incubator.
-
Colony Counting: Enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Analysis: Compare the number and size of colonies in treated samples to the untreated control to assess the inhibitor's effect on progenitor function.
-
Conclusion
This compound serves as a potent and selective pharmacological tool for the study of FLT3 signaling in both normal and malignant hematopoiesis. Its well-characterized inhibitory profile makes it an excellent compound for preclinical research aimed at understanding the biological consequences of FLT3 inhibition, validating FLT3 as a therapeutic target, and exploring mechanisms of drug resistance in AML. The methodologies outlined in this guide provide a robust framework for researchers to effectively utilize this inhibitor in their investigations into hematopoietic biology and leukemia therapeutics.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. FLT3-ITD Knock-in Impairs Hematopoietic Stem Cell Quiescence/Homeostasis, Leading to Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring Flt-3 Inhibitors for Acute Myeloid Leukemia with FLT3-ITD
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of FLT3-ITD in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] The most common of these is an internal tandem duplication (ITD) in the juxtamembrane domain of the FLT3 receptor.[4] This mutation leads to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity.[1]
The aberrant signaling from FLT3-ITD drives uncontrolled cell proliferation, inhibits apoptosis, and ultimately contributes to a poor prognosis, including higher relapse rates and shorter overall survival.[5][6] This has made the FLT3 receptor a critical therapeutic target in AML. Small molecule inhibitors that target the FLT3 kinase domain have emerged as a promising strategy to counteract the effects of this mutation.[7]
This guide provides a technical overview of the exploration and evaluation of Flt-3 inhibitors for AML with FLT3-ITD, with a brief mention of Flt-3 Inhibitor III, a compound for which public data is limited. The principles, protocols, and data presentation formats described herein are broadly applicable to the preclinical assessment of novel Flt-3 inhibitors.
The FLT3-ITD Signaling Pathway: A Cascade of Pro-Survival Signals
The constitutive activation of the FLT3-ITD receptor triggers a cascade of downstream signaling pathways that are crucial for the survival and proliferation of leukemic blasts. The primary pathways activated include:
-
STAT5 (Signal Transducer and Activator of Transcription 5): FLT3-ITD robustly activates STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation, such as PIM1 and c-MYC.[1][5]
-
PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell survival, growth, and metabolism. Its activation by FLT3-ITD inhibits apoptosis.[1][8]
-
RAS/MEK/ERK (Rat Sarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase): This cascade, also known as the MAPK pathway, is critical for cell proliferation, differentiation, and survival.[8][9]
The diagram below illustrates the constitutively active FLT3-ITD signaling network.
Caption: Constitutive FLT3-ITD signaling activates pro-survival pathways.
This compound and the Landscape of FLT3 Inhibition
This compound is a small molecule with a reported IC50 of 50 nM against the FLT3 kinase. However, detailed public data on its biological effects and specificity remains limited. To provide a comprehensive overview, this section will discuss the general classes of Flt-3 inhibitors and present comparative data for well-characterized compounds.
Flt-3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain:[3][10]
-
Type I inhibitors: Bind to the active "DFG-in" conformation of the kinase and can inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD). Examples include midostaurin and gilteritinib.[10]
-
Type II inhibitors: Bind to the inactive "DFG-out" conformation and are generally effective against FLT3-ITD but not TKD mutations. Examples include sorafenib and quizartinib.[10]
Quantitative Data: In Vitro Potency of FLT3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other notable FLT3 inhibitors against FLT3-ITD positive AML cell lines.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | FLT3 | Not Specified | 50 | MedchemExpress |
| Quizartinib (AC220) | FLT3-ITD | MV4-11 | 1.2 | [5] |
| Gilteritinib (ASP2215) | FLT3-ITD | MV4-11 | 1.6 | [5] |
| Midostaurin (PKC412) | FLT3-ITD | MV4-11 | ~200 | Not specified in provided text |
| Sorafenib | FLT3-ITD | Ba/F3-ITD | More effective than against D835Y | [2] |
| Crenolanib | FLT3-ITD | Not Specified | 57 | [5] |
Experimental Protocols for Preclinical Evaluation
The preclinical evaluation of a novel Flt-3 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, mechanism of action, and therapeutic potential. The following are detailed protocols for key experiments.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a Flt-3 inhibitor.
Caption: A streamlined workflow for preclinical Flt-3 inhibitor evaluation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the Flt-3 inhibitor on FLT3-ITD positive AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)[11]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Flt-3 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the Flt-3 inhibitor in culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the Flt-3 inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell lines
-
Flt-3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat AML cells with the Flt-3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo anti-leukemic efficacy of the Flt-3 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Flt-3 inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for assessing human CD45+ cells in peripheral blood or bone marrow
Procedure:
-
Inject immunodeficient mice with FLT3-ITD positive AML cells either subcutaneously or intravenously.
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize the mice into treatment and control groups.
-
Administer the Flt-3 inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route.
-
Monitor tumor growth by caliper measurements or assess leukemic burden by flow cytometry of peripheral blood or bone marrow at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics).
-
Analyze the data to determine the effect of the inhibitor on tumor growth, leukemic burden, and overall survival.
Mechanism of Action and Resistance
Flt-3 inhibitors exert their therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.
Caption: Flt-3 inhibitors block downstream signaling, leading to apoptosis.
Despite the initial efficacy of Flt-3 inhibitors, resistance often develops through various mechanisms, including:[12]
-
Secondary mutations in the FLT3 gene: Mutations in the tyrosine kinase domain can prevent inhibitor binding.
-
Activation of bypass signaling pathways: Upregulation of parallel pro-survival pathways can compensate for FLT3 inhibition.
-
Microenvironment-mediated resistance: Stromal cells in the bone marrow can secrete factors that protect AML cells from the effects of Flt-3 inhibitors.
Conclusion and Future Directions
The development of Flt-3 inhibitors represents a significant advancement in the targeted therapy of AML with FLT3-ITD mutations. While compounds like this compound are part of the growing landscape of potential therapeutics, a rigorous and standardized preclinical evaluation is paramount to understanding their full potential. The experimental protocols and frameworks outlined in this guide provide a robust foundation for the investigation of novel Flt-3 inhibitors.
Future research will likely focus on:
-
Developing next-generation inhibitors that can overcome known resistance mechanisms.[13]
-
Investigating rational combination therapies that target both FLT3 and bypass signaling pathways.[5]
-
Elucidating the role of the bone marrow microenvironment in drug resistance to identify new therapeutic strategies.
By continuing to explore the intricacies of FLT3 signaling and the mechanisms of inhibitor action, the scientific community can pave the way for more effective and durable treatments for this challenging malignancy.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical use of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. managingaml.com [managingaml.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacology of Flt-3 Inhibitor III
This guide provides a comprehensive overview of the pharmacology of this compound, a potent and selective kinase inhibitor. The information is compiled for a technical audience to facilitate further research and development.
Introduction: FMS-Like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] It plays a significant role in cell survival, proliferation, and differentiation.[2][3] The FLT3 receptor is activated upon binding of its ligand (FL), which leads to receptor dimerization and trans-autophosphorylation, initiating downstream signaling cascades.[2][4]
In a significant percentage of acute myeloid leukemia (AML) cases, FLT3 is subject to activating mutations, making it the most frequently mutated gene in this disease.[5][6] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), result in ligand-independent, constitutive activation of the kinase.[2][7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis.[2][8] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[9]
Pharmacology of this compound
This compound (CAS No. 852045-46-6) is a cell-permeable, 5-phenyl-2-thiazolamine compound that functions as a potent, ATP-competitive inhibitor of the Flt-3 kinase.[10]
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 852045-46-6 | [10][11] |
| Molecular Formula | C₂₁H₂₃N₃OS | [10][12] |
| Molecular Weight | 365.49 g/mol | [10] |
| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | [12] |
| Synonyms | Fms-like Tyrosine Kinase Inhibitor III | [13] |
In Vitro Potency and Selectivity
This compound demonstrates high potency for Flt-3 with an IC₅₀ value of 50 nM in biochemical assays.[10][11][13] Its selectivity profile shows significantly lower activity against other kinases, indicating a specific inhibitory action.[10][11]
Table 1: Biochemical IC₅₀ Values of this compound
| Kinase Target | IC₅₀ (µM) | Source(s) |
|---|---|---|
| Flt-3 | 0.050 | [10][11] |
| c-Kit | 0.26 | [10][11] |
| KDR (VEGFR2) | 0.91 | [10][11] |
| c-Abl | 1.2 | [10][11] |
| Cdk1 | 2.1 | [10][11] |
| c-Src | 2.8 | [10][11] |
| Tie-2 | 8.0 | [10][11] |
The inhibitor showed minimal activity against 12 other kinases at concentrations up to 10 µM.[10]
Cellular Activity
The compound effectively blocks FLT3-dependent cell proliferation in various leukemia cell lines harboring Flt-3 mutations.[10][11]
Table 2: Cellular Antiproliferative IC₅₀ Values of this compound
| Cell Line | FLT3 Mutation Status | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| MV4;11 | Homozygous FLT3-ITD | 0.052 | [10][11] |
| Ba/F3-ITD | Transfected FLT3-ITD | 0.24 | [10][11] |
| Ba/F3-D835Y | Transfected FLT3-TKD | 0.76 |[10][11] |
Mechanism of Action and Signaling Pathways
FLT3 inhibitors exert their therapeutic effect by blocking the constitutive signaling that drives leukemogenesis.[8] this compound targets the ATP binding site of the kinase, preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.[10]
FLT3 Signaling Pathway
Upon activation, wild-type or mutated FLT3 triggers several key downstream signaling networks, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][7] These pathways collectively promote cell proliferation and inhibit apoptosis.[2]
Inhibition Mechanism
This compound occupies the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and abrogating all downstream signaling.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 9. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 10. This compound [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C21H23N3OS | CID 11772958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
Preliminary In Vitro Investigation of Flt-3 Inhibitor III: A Technical Guide
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[4][5] Consequently, FLT3 has emerged as a key therapeutic target. This document provides a comprehensive technical overview of the preliminary in vitro investigation of Flt-3 Inhibitor III, a novel compound designed to target this critical oncogenic driver.
Mechanism of Action of FLT3 Inhibitors
The FLT3 receptor is activated upon binding its ligand (FL), which induces receptor dimerization and autophosphorylation of the tyrosine kinase domains.[6] This initiates a cascade of downstream signaling pathways, primarily the RAS/MEK/MAPK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation.[3][6][7] In AML, FLT3-ITD mutations cause ligand-independent constitutive activation of these pathways.[8]
FLT3 inhibitors are small molecules designed to bind to the FLT3 receptor, blocking its signaling activity.[6] They are generally classified into two types based on their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase and are typically effective against both ITD and TKD mutations.[9][10]
-
Type II inhibitors bind to the inactive conformation and are generally potent against ITD mutations but can be rendered ineffective by TKD mutations that stabilize the active state.[9][10]
This compound is hypothesized to be a Type I inhibitor, targeting both major forms of mutant FLT3.
Caption: FLT3 signaling pathway and the mechanism of action of this compound.
Quantitative In Vitro Profile of this compound
The inhibitory activity of this compound was assessed through biochemical and cell-based assays.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) of this compound was determined against wild-type (WT) FLT3 and clinically relevant mutants. To assess selectivity, the inhibitor was also profiled against other structurally related kinases.
Table 1: Biochemical IC50 Data for this compound
| Target Kinase | This compound IC50 (nM) |
|---|---|
| FLT3-WT | 5.2 |
| FLT3-ITD | 1.8 |
| FLT3-D835Y (TKD) | 2.5 |
| c-KIT | 45 |
| PDGFRβ | 120 |
Data are representative and for illustrative purposes.
Cellular Activity
The cytotoxic effect of this compound was evaluated in AML cell lines with different FLT3 mutation statuses. MV4-11 and MOLM-14 cells harbor a homozygous FLT3-ITD mutation and are dependent on FLT3 signaling for survival.[3] HL-60 cells express low levels of wild-type FLT3 and served as a negative control.[11]
Table 2: Cellular IC50 Data for this compound
| Cell Line | FLT3 Status | This compound IC50 (nM) |
|---|---|---|
| MV4-11 | FLT3-ITD | 8.5 |
| MOLM-14 | FLT3-ITD | 12.1 |
| HL-60 | FLT3-WT (low expression) | > 10,000 |
Data are representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical Kinase Inhibition Assay
This protocol describes an enzymatic assay to determine the IC50 value of this compound against a specific kinase.
-
Reagents and Materials : Recombinant human FLT3 kinase, ATP, kinase buffer, substrate peptide, this compound (serially diluted in DMSO), and a detection system (e.g., IMAP or ADP-Glo).
-
Assay Preparation : Prepare serial dilutions of this compound in a 384-well assay plate.
-
Kinase Reaction : Add the recombinant FLT3 kinase and the specific peptide substrate to each well.
-
Initiation : Start the reaction by adding ATP to each well. Incubate at room temperature for 60 minutes.
-
Detection : Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., binding solution for IMAP). Incubate for the recommended time.
-
Data Acquisition : Read the plate using a suitable plate reader (e.g., fluorescence polarization for IMAP).
-
Analysis : Convert the raw data to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound on leukemia cell lines.[5]
-
Cell Culture : Culture AML cell lines (MV4-11, MOLM-14, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach or stabilize overnight.
-
Compound Treatment : Treat the cells with serially diluted this compound (final DMSO concentration < 0.1%). Include wells with DMSO only as a vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against inhibitor concentration as described above.
Western Blotting for Phospho-Protein Analysis
This protocol assesses the ability of this compound to inhibit FLT3 autophosphorylation and downstream signaling.[11][12]
-
Cell Treatment : Seed MV4-11 cells in 6-well plates and starve them in serum-free media for 4 hours. Treat with various concentrations of this compound for 2 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualized Workflows and Classifications
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Flt-3 Inhibitor III In Vitro Assays
These application notes provide detailed protocols for in vitro assays to characterize the activity of Flt-3 Inhibitor III, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic abnormalities in acute myeloid leukemia (AML), making it a significant therapeutic target.[2][3] this compound has been identified as a potent inhibitor of FLT3 with a reported IC50 value of 50 nM.[4] This document outlines the protocols for biochemical and cell-based assays to evaluate the efficacy and mechanism of action of this compound and other related compounds.
Flt-3 Signaling Pathway
Upon binding of its ligand, FLT3 dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.[2][5][6]
Caption: Flt-3 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other representative FLT3 inhibitors.
Table 1: Biochemical Assay Data for FLT3 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | - | FLT3 | 50 [4] |
| Quizartinib | Binding Assay | FLT3 | 1.6 (Kd) |
| Midostaurin | Kinase Assay | FLT3-ITD | 29.64 |
| Gilteritinib | Kinase Assay | FLT3 | 0.29 |
| Sorafenib | Kinase Assay | FLT3 | 5.8 |
| Sunitinib | Binding Assay | FLT3 | 0.4 |
Table 2: Cell-Based Assay Data for FLT3 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Quizartinib | MV4-11 | Proliferation | 0.56[7] |
| Midostaurin | MV4-11 | Proliferation | ~10 |
| Gilteritinib | MV4-11 | Proliferation | 0.7 |
| Sorafenib | MV4-11 | Proliferation | 2 |
| Sunitinib | MV4-11 | Proliferation | 7 |
| HSW630-1 | MV4-11 | Proliferation | ~150[8] |
| HSW630-1 | MOLM-14 | Proliferation | ~150[8] |
Experimental Protocols
Biochemical Assays
1. FLT3 Kinase Activity Assay (ADP-Glo™)
This assay measures the kinase activity of purified FLT3 enzyme by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in Kinase Assay Buffer.
-
Add 1 µL of the compound dilutions to the wells of the microplate.
-
Add 2 µL of FLT3 enzyme solution to each well.
-
Add 2 µL of a mixture of MBP substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point is 10 ng/µL FLT3, 0.1 mg/mL MBP, and 100 µM ATP.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
-
Caption: Workflow for the FLT3 ADP-Glo™ Kinase Assay.
Cell-Based Assays
1. Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of AML cell lines that are dependent on FLT3 signaling.
-
Materials:
-
MV4-11 or MOLM-14 cells (harboring FLT3-ITD mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (and other test compounds)
-
MTS, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear or opaque-walled tissue culture plates
-
-
Procedure:
-
Seed MV4-11 or MOLM-14 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue® reagent).
-
Incubate for an additional 1-4 hours.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percent cell viability against the log concentration of the inhibitor.
-
2. FLT3 Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of this compound to inhibit the autophosphorylation of FLT3 in cells.
-
Materials:
-
MV4-11 or MOLM-14 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MV4-11 or MOLM-14 cells with varying concentrations of this compound for 1-4 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
Densitometric analysis can be performed to quantify the inhibition of phosphorylation.
-
Caption: Western Blot Workflow for FLT3 Phosphorylation.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 - My Cancer Genome [mycancergenome.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 8. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: Flt-3 Inhibitor III Treatment of MV4-11 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][4] The most frequent type of these mutations is the internal tandem duplication (ITD) in the juxtamembrane domain, which leads to ligand-independent constitutive activation of the Flt-3 receptor and downstream signaling pathways.[1][2][4]
The MV4-11 cell line, established from a patient with biphenotypic B-myelomonocytic leukemia, is characterized by the presence of an endogenous FLT3-ITD mutation.[5][6][7] This makes it a widely used and relevant in vitro model for studying the efficacy and mechanism of action of Flt-3 inhibitors. Flt-3 Inhibitor III represents a class of small molecules designed to target the ATP-binding pocket of the Flt-3 kinase, thereby blocking its constitutive activity and downstream signaling, leading to anti-leukemic effects.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the MV4-11 cell line.
Data Presentation
Table 1: In Vitro Efficacy of Flt-3 Inhibitors in MV4-11 Cells
| Inhibitor | IC50 (nM) | Assay Type | Exposure Time (h) | Reference |
| SU11652 | ~5 | MTT Assay | Not Specified | [8] |
| Quizartinib (AC220) | 0.40 | Cell Viability | Not Specified | [9] |
| Gilteritinib | 7.99 | Cell Viability | 48 | [10] |
| LT-171-861 | 1.8 | MTT Assay | 72 | [11] |
| Midostaurin (PKC412) | ~200 (for MOLM-13) | Cell Viability | 24 | [12][13] |
Note: The IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Cellular Effects of Flt-3 Inhibitor Treatment in MV4-11 Cells
| Cellular Process | Observation | Method of Analysis |
| Apoptosis | Increased percentage of apoptotic cells. | Annexin V/PI Staining, Flow Cytometry[8][11][14] |
| Cell Cycle | Induction of cell cycle arrest. | Propidium Iodide Staining, Flow Cytometry[8] |
| Flt-3 Signaling | Inhibition of Flt-3 autophosphorylation. | Western Blot[9][11][15] |
| Downstream Signaling | Decreased phosphorylation of STAT5, ERK, and AKT. | Western Blot[8][11][15] |
| Differentiation | Induction of granulocytic differentiation. | Morphological analysis, NBT reduction assay, CD11b expression[16] |
Mandatory Visualization
Caption: Flt-3 signaling pathway in MV4-11 cells and the inhibitory action of this compound.
Experimental Protocols
MV4-11 Cell Culture
Materials:
-
MV4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[17]
-
MV4-11 cells grow in suspension.[17] Maintain the cell density between 1x10^5 and 1x10^6 viable cells/mL.[17]
-
To subculture, centrifuge the cell suspension at a low speed (e.g., 150-200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density (e.g., 1-2x10^5 viable cells/mL).[17]
-
Perform cell counts and viability assessment using Trypan Blue exclusion.
Cell Viability Assay (MTT Assay)
Materials:
-
MV4-11 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MV4-11 cells into a 96-well plate at a density of approximately 0.8x10^4 cells per well in 100 µL of complete growth medium.[11]
-
Allow cells to acclimate for a few hours before treatment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control wells (e.g., DMSO-treated).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MV4-11 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MV4-11 cells in 6-well plates at a density of 1x10^6 cells/well.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.[10]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis of Flt-3 Signaling
Materials:
-
MV4-11 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Flt-3 (Tyr591), anti-Flt-3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MV4-11 cells and treat with this compound for a short duration (e.g., 2-4 hours) to observe signaling changes.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Caption: General workflow for Western blot analysis.
Conclusion
The MV4-11 cell line is an indispensable tool for the preclinical evaluation of Flt-3 inhibitors. The protocols outlined in these application notes provide a robust framework for assessing the biological activity and mechanism of action of this compound. By utilizing these standardized methods, researchers can generate reproducible and reliable data to advance the development of targeted therapies for FLT3-ITD positive AML.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. MV4-11 Cells [cytion.com]
- 6. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 8. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 14. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 15. haematologica.org [haematologica.org]
- 16. researchgate.net [researchgate.net]
- 17. elabscience.com [elabscience.com]
Application Notes and Protocols: BaF3-ITD Cell Proliferation Assay with Flt-3 Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 (FLT3-ITD) are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[4]
The murine pro-B cell line, BaF3, is dependent on interleukin-3 (IL-3) for survival and proliferation. However, the expression of a constitutively active oncogene, such as FLT3-ITD, renders these cells IL-3 independent. This transformed BaF3-ITD cell line provides a robust and specific model system for identifying and characterizing inhibitors of FLT3-ITD. Flt-3 Inhibitor III is a potent and selective inhibitor of the FLT3 kinase.[5] This document provides detailed protocols for utilizing the BaF3-ITD cell proliferation assay to evaluate the efficacy of this compound.
Principle of the Assay
The BaF3-ITD cell proliferation assay is based on the principle of oncogene addiction. The survival and proliferation of BaF3-ITD cells are dependent on the constitutive activity of the FLT3-ITD kinase. Inhibition of this kinase with a compound like this compound will block downstream signaling pathways, leading to cell cycle arrest and apoptosis, and thus, a decrease in cell viability. The viability of the cells can be quantified using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]
Data Presentation
This compound Activity Profile
| Target/Cell Line | IC50 | Reference |
| BaF3-ITD | 0.24 µM | [5] |
| BaF3-D835Y | 0.76 µM | [5] |
| MV4-11 (FLT3-ITD) | 0.052 µM | [5] |
| FLT3 (Wild-Type) | 13 nM | [8] |
| FLT3 (D835Y) | 8 nM | [8] |
| c-Kit | 0.26 µM | [5] |
| KDR | 0.91 µM | [5] |
| c-Abl | 1.2 µM | [5] |
| CDK1 | 2.1 µM | [5] |
| c-Src | 2.8 µM | [5] |
| Tie-2 | 8.0 µM | [5] |
Comparative IC50 Values of Other FLT3 Inhibitors in BaF3-ITD Cells
| Inhibitor | IC50 in BaF3-ITD (nM) |
| Gilteritinib | 0.7 - 1.8 |
| Quizartinib (AC220) | 1.1 |
| Sorafenib | Not specified |
| Midostaurin | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3-ITD Signaling Pathway and Inhibition.
Caption: BaF3-ITD Cell Proliferation Assay Workflow.
Experimental Protocols
BaF3-ITD Cell Culture and Maintenance
Materials:
-
BaF3-ITD cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
T-25 or T-75 cell culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen BaF3-ITD cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
BaF3-ITD cells grow in suspension.
-
Monitor cell density every 2-3 days.
-
Maintain the cell culture by splitting saturated cultures 1:10 every 3 days. Seed cells at a density of approximately 1-3 x 10^5 cells/mL. Do not allow the cell density to exceed 2 x 10^6 cells/mL.[8]
-
To passage, transfer the cell suspension to a conical tube, centrifuge at 125 x g for 5 minutes, and resuspend the pellet in fresh medium at the desired density.
-
BaF3-ITD Cell Proliferation Assay
Materials:
-
BaF3-ITD cells in exponential growth phase
-
Complete growth medium (as described above)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5%.
-
-
Cell Seeding:
-
Harvest BaF3-ITD cells from culture and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Resuspend the cells in complete growth medium to a final concentration of 6 x 10^4 cells/mL.
-
Seed 50 µL of the cell suspension (3,000 cells/well) into each well of a 96-well opaque-walled plate.[9]
-
-
Compound Addition:
-
Add 50 µL of the serially diluted this compound solutions to the respective wells.
-
Include wells with cells and medium containing DMSO at the same final concentration as the compound wells to serve as a vehicle control (100% viability).
-
Include wells with medium only to serve as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).[6][7]
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
% Viability = (Luminescence of treated well / Luminescence of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
References
- 1. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 2. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
- 10. ilexlife.com [ilexlife.com]
Application Notes and Protocols for Flt-3 Inhibitor III Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Constitutive activation of Flt-3, often due to mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] This makes Flt-3 an attractive therapeutic target for AML.
Flt-3 Inhibitor III is a potent and selective small molecule inhibitor of Flt-3 kinase.[2] It has demonstrated the ability to block Flt-3 dependent cell proliferation in a dose-dependent manner.[2] This document provides detailed protocols for determining the dose-response curve of this compound in relevant AML cell lines, enabling researchers to assess its potency and cellular activity.
Flt-3 Signaling Pathway
The Flt-3 signaling pathway is initiated by the binding of its ligand (FL), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, triggering downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival and proliferation. In AML, mutations in Flt-3 lead to ligand-independent constitutive activation of these pathways, promoting leukemogenesis.
References
Application Notes and Protocols for Preparing Flt-3 Inhibitor III Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt-3 Inhibitor III is a potent and selective, ATP-competitive inhibitor of the FLT3 kinase.[1] It is a valuable tool for studying FLT3 signaling pathways and for the preclinical evaluation of potential therapeutic strategies targeting FLT3-mutated cancers.[1]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this inhibitor due to its high solubilizing capacity for organic compounds.[2] These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃N₃OS | [2][3] |
| Molecular Weight | 365.5 g/mol | [1][2][3] |
| Appearance | Off-white or crystalline solid | [2] |
| Purity (HPLC) | ≥95-98% | [2] |
| Solubility in DMSO | 10 mg/mL to 30 mg/mL | [1][2] |
| Storage (Solid Form) | -20°C | [2] |
| Stock Solution Storage | -20°C for up to 6 months or -80°C for up to 6 months | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration. The following formula can be used:
Volume of DMSO (mL) = [Mass of Inhibitor (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
Example Calculation for a 10 mM Stock Solution: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 365.5 g/mol ):
-
Volume of DMSO (mL) = [1 mg / 365.5 g/mol ] / 0.010 mol/L = 0.2736 mL or 273.6 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the inhibitor powder. Cap the tube tightly.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, brief sonication in an ultrasonic bath or gentle warming to 37°C can be applied.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the inhibitor, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene cryovials.[1]
-
Storage: Store the aliquots at -20°C or -80°C.[1] When stored properly, the DMSO stock solution is stable for up to 6 months.[1] Aqueous solutions should not be stored for more than one day.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Flt-3 Inhibitor III in In Vivo Mouse Models of AML
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt-3 Inhibitor III is a potent and selective inhibitor of the FLT3 kinase. These application notes provide an overview of its in vitro activity and detailed protocols for its application in preclinical in vivo mouse models of AML, using the well-characterized FLT3 inhibitor Gilteritinib as a representative example for in vivo studies due to the extensive availability of public data.
This compound: In Vitro Activity
This compound has demonstrated potent and selective inhibition of FLT3 kinase in biochemical and cellular assays. The table below summarizes its inhibitory activity against FLT3 and other kinases, as well as its anti-proliferative effects on AML cell lines harboring FLT3 mutations.
| Target/Cell Line | IC50 (µM) | Assay Type |
| FLT3 | 0.05 | Kinase Assay |
| c-Kit | 0.26 | Kinase Assay |
| KDR | 0.91 | Kinase Assay |
| c-Abl | 1.2 | Kinase Assay |
| CDK1 | 2.1 | Kinase Assay |
| c-Src | 2.8 | Kinase Assay |
| Tie-2 | 8.0 | Kinase Assay |
| BaF3-ITD | 0.24 | Proliferation Assay |
| BaF3-D835Y | 0.76 | Proliferation Assay |
| MV4-11 | 0.052 | Proliferation Assay |
FLT3 Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote leukemic cell proliferation and survival. Flt-3 inhibitors act by competing with ATP for the binding site in the kinase domain of FLT3, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: FLT3 signaling pathway and the point of inhibition.
In Vivo Application of a Representative FLT3 Inhibitor (Gilteritinib) in AML Mouse Models
The following sections provide detailed protocols and expected outcomes for in vivo studies using Gilteritinib, a potent and selective FLT3 inhibitor, as a representative compound for evaluating anti-leukemic efficacy in mouse models of AML.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an FLT3 inhibitor involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for in vivo AML xenograft studies.
Protocols
1. AML Xenograft Mouse Model
-
Cell Lines: MV4-11 or MOLM-13 human AML cell lines, which harbor the FLT3-ITD mutation, are commonly used.
-
Animals: Immunodeficient mice, such as NOD/SCID or NSG (NOD scid gamma), are required for xenograft studies.
-
Procedure:
-
Culture MV4-11 or MOLM-13 cells to a sufficient number.
-
For subcutaneous models, inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a mixture of sterile PBS and Matrigel (1:1 ratio) into the flank of each mouse.
-
For disseminated leukemia models, inject 1 x 10^6 to 5 x 10^6 cells intravenously via the tail vein.
-
Monitor the mice for tumor development (subcutaneous model) or signs of leukemia progression (disseminated model).
-
2. Flt-3 Inhibitor Formulation and Administration
-
Formulation: Gilteritinib can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose in sterile water.
-
Dosing and Administration:
-
Once tumors are established (e.g., 100-200 mm³ for subcutaneous models) or leukemia is detectable, randomize mice into treatment and control groups.
-
Administer Gilteritinib orally once daily by gavage at doses ranging from 1 to 30 mg/kg.[3]
-
The control group should receive the vehicle only.
-
Treat the mice for a specified period, typically 21-28 days, or until a predetermined endpoint is reached.
-
3. Efficacy Evaluation
-
Tumor Growth Inhibition (Subcutaneous Model):
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the percentage of tumor growth inhibition.
-
-
Survival Analysis (Disseminated Model):
-
Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb paralysis).
-
Euthanize mice when they reach a humane endpoint.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
-
-
Pharmacodynamic Assessment:
-
At various time points after the final dose, collect tumor tissue or bone marrow.
-
Analyze the phosphorylation status of FLT3 and downstream targets (e.g., STAT5, ERK) by Western blotting or flow cytometry to confirm target engagement.
-
Quantitative Data from Preclinical Studies with Gilteritinib
The following tables summarize representative quantitative data from preclinical in vivo studies of Gilteritinib in AML mouse models.
Table 1: In Vivo Efficacy of Gilteritinib in a Subcutaneous MV4-11 Xenograft Model [3]
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | P-value |
| Vehicle | - | - | - |
| Gilteritinib | 1 | 63 | < 0.05 |
| Gilteritinib | 3 | 80 | < 0.01 |
| Gilteritinib | 6 | 93 | < 0.001 |
| Gilteritinib | 10 | 100 | < 0.001 |
Table 2: In Vivo Efficacy of Gilteritinib in Ba/F3 Xenograft Models with Different FLT3 Mutations [3]
| Cell Line (FLT3 Mutation) | Dose (mg/kg) | Outcome |
| Ba/F3-ITD | 10 and 30 | Antitumor efficacy |
| Ba/F3-D835Y | 10 and 30 | Antitumor efficacy |
| Ba/F3-ITD-D835Y | 10 and 30 | Antitumor efficacy |
Conclusion
This compound is a promising therapeutic agent for AML with FLT3 mutations, demonstrating potent in vitro activity. The provided protocols, using Gilteritinib as a well-documented surrogate for in vivo studies, offer a robust framework for preclinical evaluation of FLT3 inhibitors in relevant mouse models. These studies are crucial for determining efficacy, understanding mechanisms of action, and guiding clinical development. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and endpoints, is essential for obtaining reliable and translatable results.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Flt-3 Inhibitor III Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases.[2][3] These mutations lead to constitutive activation of the Flt-3 signaling pathway, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[4]
Flt-3 Inhibitor III is a potent and selective ATP-competitive inhibitor of Flt-3 kinase.[5] By blocking the constitutive signaling from mutated Flt-3, this inhibitor is designed to induce apoptosis and cell cycle arrest in leukemia cells dependent on this pathway. Flow cytometry is an indispensable tool for quantifying the cellular responses to this compound treatment, enabling detailed analysis of apoptosis, cell cycle progression, and the phosphorylation status of intracellular signaling proteins. These application notes provide detailed protocols for these analyses.
Flt-3 Signaling Pathway
The binding of Flt-3 ligand (or constitutive activation through mutation) leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways include the RAS/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, all of which converge to regulate gene expression involved in cell proliferation, survival, and differentiation.[6][7] this compound blocks the initial autophosphorylation, thereby inhibiting these downstream signals.
Caption: Flt-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Overview
A typical experimental workflow for analyzing the effects of this compound involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: General experimental workflow for flow cytometry analysis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes following treatment with Flt-3 inhibitors. Data is compiled from studies on various Flt-3 inhibitors, including this compound, and cell lines expressing Flt-3 mutations (e.g., MV4-11, MOLM-13).
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Flt-3 Mutation Status | IC50 (nM) | Reference |
| MV4-11 | ITD | 52 | [5][8] |
| BaF3-ITD | ITD (transfected) | 240 | [5][8] |
| BaF3-D835Y | TKD (transfected) | 760 | [5][8] |
Table 2: Induction of Apoptosis by Flt-3 Inhibitors
| Cell Line | Inhibitor (Concentration) | Duration (hours) | Apoptotic Cells (%) | Reference |
| MV4-11 | Quizartinib (5 nM) | 24 | 83.0 | [5] |
| MOLM-13 | Quizartinib (5 nM) | 24 | 45.7 | [5] |
| MV4-11 | BIO (GSK3 inhibitor) | 24 | 14.5 | [9] |
Table 3: Cell Cycle Arrest Induced by Flt-3 Pathway Inhibition
| Cell Line | Inhibitor (Concentration) | Duration (hours) | Effect on Cell Cycle | Reference |
| MV4-11 | BIO (GSK3 inhibitor) | 24 | Increased G0/G1 phase | [9] |
| MV4-11 | CG'806 | - | Promotion of G0/G1 arrest | [10] |
| MOLM-13 | Panobinostat + cpd. 102 | 24 | Increased Sub-G1 population | [11] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
FLT3-mutated cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Collect cells from each well into separate FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS, centrifuge again, and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells (from Protocol 1, Step 1)
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase A staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described in Protocol 1, Step 2.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with 1 mL of PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Intracellular Staining for Phosphorylated Proteins (p-STAT5, p-ERK)
This protocol measures the phosphorylation status of key downstream targets of Flt-3 signaling.
Materials:
-
Treated and control cells
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer)
-
Fluorochrome-conjugated antibodies against p-STAT5 (Y694), p-ERK1/2 (T202/Y204), and relevant isotype controls.
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation (if required):
-
Culture cells as previously described. For inhibitor studies, a short treatment time (e.g., 1-4 hours) is often sufficient to observe changes in phosphorylation.
-
-
Fixation:
-
Harvest and wash cells.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Add 1 mL of PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 1 mL of PBS containing 1% BSA.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of PBS with 1% BSA.
-
Add the recommended amount of fluorochrome-conjugated anti-phospho-protein antibody (and isotype control in a separate tube).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 1 mL of PBS with 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of PBS with 1% BSA.
-
Analyze on a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-specific antibody compared to the isotype control. A decrease in MFI in treated samples indicates inhibition of the signaling pathway.
-
Troubleshooting
-
High background in intracellular staining: Ensure adequate washing after permeabilization and consider using an Fc block to prevent non-specific antibody binding.
-
Weak signal for phospho-proteins: Optimize the treatment time, as phosphorylation events can be transient. Ensure the use of a validated antibody for flow cytometry.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and avoid cell clumping by gentle vortexing.
These protocols provide a robust framework for assessing the cellular effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flt-3 Inhibitor III in Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the Flt-3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic blasts. Flt-3 Inhibitor III is a potent and selective small molecule inhibitor of Flt-3 kinase activity, making it a valuable tool for studying Flt-3 signaling and a promising therapeutic agent for Flt-3-mutated cancers.
These application notes provide detailed protocols for utilizing this compound in various phosphorylation studies to investigate its effects on Flt-3 signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Flt-3 kinase domain. This binding prevents the transfer of phosphate from ATP to tyrosine residues on Flt-3 and its downstream substrates, thereby inhibiting receptor autophosphorylation and the subsequent activation of pro-survival and proliferative signaling cascades. The primary signaling pathways affected include the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.
Data Presentation
Table 1: In Vitro Potency of Representative Flt-3 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Flt-3 inhibitors in both biochemical and cellular assays. This data provides a comparative reference for the expected potency of a selective Flt-3 inhibitor like this compound.
| Inhibitor | Biochemical IC50 (nM) (Flt-3) | Cellular IC50 (nM) (MV4-11 cell line) | Reference |
| Quizartinib (AC220) | <1 | 1-2 | |
| Midostaurin (PKC412) | ~30 | ~10 | |
| Sunitinib | 1-10 | 10-20 | |
| Sorafenib | 2.8 | 0.88 | |
| Lestaurtinib (CEP-701) | 3 | 5 | |
| KW-2449 | 6 | >100 |
Note: IC50 values can vary depending on the specific assay conditions.
Mandatory Visualizations
Caption: Flt-3 signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for studying Flt-3 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Flt-3 Phosphorylation
This protocol describes the detection of phosphorylated Flt-3 (p-Flt-3) and downstream signaling proteins in cells treated with this compound.
Materials:
-
Flt-3-positive cell line (e.g., MV4-11, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Flt-3 (Tyr591), anti-Flt-3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed Flt-3-positive cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on Flt-3 kinase activity.
Materials:
-
Recombinant human Flt-3 kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of Flt-3 kinase and substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the Flt-3 kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit following the manufacturer's protocol.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Cellular Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of Flt-3-dependent cells.
Materials:
-
Flt-3-dependent cell line (e.g., MV4-11) and a Flt-3-independent cell line (e.g., U937) for control.
-
Cell culture medium
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Blue® Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at 560(Ex)/590(Em).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells.
-
Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Conclusion
This compound is a powerful tool for dissecting the role of Flt-3 signaling in normal and malignant hematopoiesis. The protocols outlined above provide a framework for researchers to investigate the on-target effects of this inhibitor on Flt-3 phosphorylation and its downstream consequences on cellular signaling and proliferation. These studies are essential for advancing our understanding of Flt-3-driven diseases and for the development of novel targeted therapies.
Application of Flt-3 Inhibitor III in Kinase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. Flt-3 has therefore emerged as a key therapeutic target in AML.
Flt-3 Inhibitor III is a potent and selective small molecule inhibitor of Flt-3 kinase.[1] Its high affinity and selectivity make it a valuable tool for studying Flt-3 signaling pathways and for the preclinical assessment of potential therapeutic strategies targeting Flt-3-driven malignancies. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based kinase activity assays.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the Flt-3 kinase. This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, thereby inhibiting cell proliferation and inducing apoptosis in Flt-3-dependent cells.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the inhibitory activity of this compound against wild-type Flt-3 and common mutants, as well as its selectivity against other kinases.
| Target Kinase | IC50 (nM) | Cell-Based IC50 (µM) | Notes |
| Flt-3 (wild-type) | 50[1] | - | Potent inhibition of the wild-type enzyme. |
| Flt-3-ITD | - | 0.24 (in BaF3-ITD cells)[1] | Effective against the constitutively active ITD mutant. |
| Flt-3-D835Y | - | 0.76 (in BaF3-D835/Y cells)[1] | Demonstrates activity against the TKD mutant. |
| MV4-11 cells (homozygous FLT3-ITD) | - | 0.052[1] | High potency in a human AML cell line. |
| c-Kit | 260[1] | - | ~5-fold selectivity over c-Kit. |
| KDR (VEGFR2) | 910[1] | - | ~18-fold selectivity over KDR. |
| c-Abl | 1200[1] | - | >20-fold selectivity over c-Abl. |
| CDK1 | 2100[1] | - | >40-fold selectivity over CDK1. |
| c-Src | 2800[1] | - | >50-fold selectivity over c-Src. |
| Tie-2 | 8000[1] | - | >150-fold selectivity over Tie-2. |
Experimental Protocols
I. In Vitro Flt-3 Kinase Activity Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant Flt-3 kinase. The assay can be adapted for various detection methods, such as ADP-Glo™, HTRF®, or radiometric assays.
Materials:
-
Recombinant human Flt-3 (wild-type or mutant)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
ATP
-
Flt-3 substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific Flt-3 peptide substrate)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence, fluorescence, or radioactivity detection
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Prepare Assay Plate:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.[2]
-
-
Add Enzyme:
-
Dilute the recombinant Flt-3 enzyme in kinase assay buffer to the desired concentration.
-
Add 2 µL of the diluted enzyme to each well.[2]
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for Flt-3.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[2]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.[2]
-
-
Stop Reaction and Detect Signal:
-
Measure Signal and Analyze Data:
-
Measure the luminescence, fluorescence, or radioactivity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Cell-Based Flt-3 Phosphorylation Assay
This protocol measures the ability of this compound to inhibit Flt-3 autophosphorylation in a cellular context. This provides a more physiologically relevant assessment of the compound's activity.
Materials:
-
Flt-3-dependent cell line (e.g., MV4-11, MOLM-14, or Ba/F3 cells engineered to express Flt-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Flt-3 (Tyr591), anti-total-Flt-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Seeding and Treatment:
-
Seed the Flt-3-dependent cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Flt-3 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-Flt-3 antibody to confirm equal protein loading.
-
Quantify the band intensities for phospho-Flt-3 and total Flt-3 using image analysis software.
-
Normalize the phospho-Flt-3 signal to the total Flt-3 signal for each sample.
-
Calculate the percent inhibition of Flt-3 phosphorylation for each inhibitor concentration relative to the DMSO control.
-
Plot the data to determine the cellular IC50 value.
-
Mandatory Visualizations
Caption: Flt-3 signaling pathway and mechanism of this compound.
Caption: Workflow for an in vitro Flt-3 kinase activity assay.
References
Application Notes and Protocols for Determining the Efficacy of Flt-3 Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3][4] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[1][3][5] This aberrant signaling promotes uncontrolled cell growth and contributes to a poor prognosis.[1][6]
Flt-3 Inhibitor III is a small molecule compound designed to target the ATP-binding pocket of the FLT3 kinase, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the STAT5, MAPK, and PI3K/AKT pathways, which are crucial for leukemic cell proliferation and survival.[1][5][7] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in relevant cancer cell models.
Flt-3 Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and auto-phosphorylation, leading to the constitutive activation of downstream pro-proliferative and anti-apoptotic signaling cascades.[1][8] this compound blocks this initial activation step, leading to the suppression of these pathways and inducing apoptosis in FLT3-dependent cancer cells.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] A decrease in ATP levels correlates with a reduction in cell viability due to the cytotoxic or cytostatic effects of the inhibitor.
Materials:
-
Flt-3 mutant positive cell line (e.g., MV4-11, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Also, prepare a vehicle control with DMSO at the same final concentration as the highest inhibitor concentration.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| This compound (nM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1,500,000 | 100% |
| 0.1 | 1,450,000 | 96.7% |
| 1 | 1,200,000 | 80.0% |
| 10 | 750,000 | 50.0% |
| 100 | 200,000 | 13.3% |
| 1000 | 50,000 | 3.3% |
| 10000 | 45,000 | 3.0% |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[12][13] An increase in caspase 3/7 activity is a hallmark of apoptosis.
Materials:
-
Flt-3 mutant positive cell line (e.g., MV4-11, MOLM-14)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 90 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 to 48 hours.
-
Equilibrate the plate to room temperature for about 30 minutes.[13]
-
Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.[13]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]
-
Mix the contents gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 2 hours.[14]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Treatment | Caspase 3/7 Activity (RLU) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 50,000 | 1.0 |
| This compound (10 nM) | 150,000 | 3.0 |
| This compound (100 nM) | 450,000 | 9.0 |
| This compound (1 µM) | 800,000 | 16.0 |
Western Blot for Flt-3 Phosphorylation
This assay directly measures the inhibition of Flt-3 auto-phosphorylation, providing a mechanistic validation of the inhibitor's action. A decrease in the phosphorylated Flt-3 (p-Flt-3) signal relative to the total Flt-3 protein indicates effective target engagement.
Materials:
-
Flt-3 mutant positive cell line (e.g., MV4-11)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Flt-3 (Tyr591), anti-total-Flt-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MV4-11 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against p-Flt-3 overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Flt-3 and GAPDH as a loading control.
Data Presentation:
| This compound (nM) | p-Flt-3 (Relative Densitometry) | Total Flt-3 (Relative Densitometry) | p-Flt-3 / Total Flt-3 Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.98 | 0.66 |
| 100 | 0.20 | 1.02 | 0.20 |
| 1000 | 0.05 | 0.99 | 0.05 |
Experimental Workflow and Logic
The evaluation of this compound efficacy follows a logical progression from broad cellular effects to specific molecular target engagement. The workflow ensures a comprehensive assessment of the compound's biological activity.
Annexin V Staining for Apoptosis by Flow Cytometry
For a more detailed analysis of apoptosis, Annexin V staining coupled with a viability dye (like Propidium Iodide, PI) can be used to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
Protocol:
-
Seed and treat cells with this compound as described for the Caspase-Glo assay.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[18]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.[17]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
This multi-assay approach provides a robust and comprehensive evaluation of the efficacy of this compound, from its impact on cell viability and apoptosis to the direct confirmation of its molecular mechanism of action.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3-TKD in the prognosis of patients with acute myeloid leukemia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rexhealth.com [rexhealth.com]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. bio-rad.com [bio-rad.com]
- 16. ptglab.com [ptglab.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring Flt-3 Inhibitor III IC50
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Flt-3 Inhibitor III, a critical parameter for assessing its potency. The following sections outline both biochemical and cell-based methodologies, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to Flt-3 and Its Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in acute myeloid leukemia (AML).[1][2][3] this compound is one of many small molecules designed to target this kinase activity. Accurately measuring its IC50 is fundamental to understanding its therapeutic potential.
Upon ligand binding, or due to activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This triggers downstream cascades, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[4][5][6]
Flt-3 Signaling Pathway
Caption: Simplified Flt-3 signaling pathway and the point of action for Flt-3 inhibitors.
Data Presentation: IC50 Values of Flt-3 Inhibitors
The following tables summarize IC50 values for various Flt-3 inhibitors determined by biochemical and cellular assays as reported in the literature. This allows for a comparative understanding of their potency.
Table 1: Biochemical Assay IC50 Values for Flt-3 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Quizartinib (AC220) | FLT3 | 1.6 (Kd) | Biochemical Kinase Assay |
| Gilteritinib | FLT3/ITD | <1 | Not Specified |
| Crenolanib | FLT3 | 0.25 | Time-Resolved FRET |
| Sunitinib | FLT3 | 2.0 | Binding Assay |
| Sorafenib | FLT3 | 5.8 | Binding Assay |
| Midostaurin (PKC412) | FLT3 | 11 | Binding Assay |
| HSW630-1 | FLT3 | 18.6 | Radiometric Assay |
| HSW630-1 | FLT3-ITD | 8.77 | Radiometric Assay |
| HSW630-1 | FLT3-D835Y | 28 | Radiometric Assay |
| Compound 34f | FLT3-ITD | 4 | Not Specified |
| Compound 34f | FLT3-D835Y | 1 | Not Specified |
Table 2: Cellular Assay IC50 Values for Flt-3 Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type |
| Quizartinib (AC220) | MV4-11 | 0.56 | Cell Proliferation |
| Quizartinib (AC220) | MOLM-13 | 0.62 | Cell Viability |
| Gilteritinib | MV4-11 | 0.9 | Cell Proliferation |
| Crenolanib | MV4-11 | 2.0 | Cell Proliferation |
| Sunitinib | MV4-11 | 29 | Cell Proliferation |
| Sorafenib | MV4-11 | 3.0 | Cell Proliferation |
| Midostaurin (PKC412) | MV4-11 | 8.0 | Cell Proliferation |
| CCT137690 | MOLM-13 | 23 | MTS Assay |
| CCT137690 | MV4-11 | 62 | MTS Assay |
| Ponatinib | MV4-11 | <4 | Cell Viability |
| Cabozantinib | MV4-11 | <4 | Cell Viability |
| WS6 | MV4-11 | <4 | Cell Viability |
| Palbociclib | MOLM-13 | 200 | Cell Viability |
| Palbociclib | MV4-11 | 1100 | Cell Viability |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against a purified Flt-3 kinase domain in a cell-free system.
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of Flt-3.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-33P]ATP or for use with FRET)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add the recombinant FLT3 enzyme to each well.
-
Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For FRET-based assays, measure the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of FLT3-dependent leukemia cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of FLT3-driven cancer cells by 50%.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[8]
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the various concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50.[9]
Protocol 3: Cellular FLT3 Autophosphorylation Assay
This protocol details the measurement of this compound's ability to block the autophosphorylation of the FLT3 receptor in intact cells.
Objective: To assess the inhibitor's capacity to engage and inhibit the FLT3 target within a cellular context.
Materials:
-
FLT3-ITD positive cell lines (e.g., MV4-11).
-
Serum-free medium.
-
This compound.
-
Lysis buffer.
-
Phospho-FLT3 and total FLT3 antibodies.
-
ELISA plates or Western blotting equipment.
Procedure:
-
Plate the cells and starve them in a serum-free medium for several hours to reduce basal signaling.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
If using a cell line that requires it, stimulate with FLT3 ligand to induce receptor phosphorylation.[10] For cells with constitutive activation like MV4-11, this step may not be necessary.[11]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated FLT3 and total FLT3 using a sandwich ELISA or Western blotting.
-
For ELISA, the signal from the phospho-FLT3 is normalized to the total FLT3 signal.[10]
-
Plot the percentage of phosphorylation inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flt-3 Inhibitor III Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Flt-3 Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (Flt-3) receptor.[1][2] Flt-3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor, promoting uncontrolled cell growth in acute myeloid leukemia (AML).[3][4] this compound blocks the autophosphorylation of both wild-type and mutated Flt-3, thereby inhibiting downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt, which ultimately leads to cell cycle arrest and apoptosis in Flt-3-dependent cancer cells.[3][4][5][6]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. The reported IC50 (the concentration that inhibits 50% of Flt-3 kinase activity) for this compound is approximately 50 nM.[1][2] For cellular proliferation assays, effective concentrations have been observed in the range of 52 nM to 760 nM, depending on the specific cell line and the type of Flt-3 mutation.[2]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[2][7] For example, a 10 mg/mL stock solution can be prepared in DMSO.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The stock solution should be stored at -20°C and protected from light.[2][7]
Troubleshooting Guide
Issue 1: Suboptimal inhibition of Flt-3 phosphorylation or downstream signaling.
-
Question: I am not observing the expected decrease in Flt-3 phosphorylation or activity of downstream targets like p-STAT5 or p-ERK. What could be the reason?
-
Answer:
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell system. It is crucial to perform a dose-response analysis to determine the optimal concentration.
-
Incubation Time: The incubation time might be insufficient. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal duration for observing maximal inhibition.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cellular Factors: The expression level of Flt-3 in your cells can influence the required inhibitor concentration. Higher Flt-3 expression may necessitate a higher concentration of the inhibitor for effective target engagement.[8]
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Question: My cells are showing significant toxicity even at low concentrations of the inhibitor. How can I mitigate this?
-
Answer:
-
Concentration Too High: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.[5] Reduce the concentration and perform a careful dose-response curve to find a concentration that inhibits Flt-3 signaling without causing excessive cell death.
-
Off-Target Effects: While this compound is selective, at higher concentrations it can inhibit other kinases such as c-Kit, KDR, and c-Abl, which could contribute to cytotoxicity.[1][2] Consider using a lower, more specific concentration.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 3: Development of resistance to this compound.
-
Question: Initially, the inhibitor was effective, but now my cells are showing resistance. What are the potential mechanisms?
-
Answer:
-
Secondary Mutations: Acquired resistance can occur through secondary mutations in the Flt-3 kinase domain, which may prevent the inhibitor from binding effectively.[8][9]
-
Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of Flt-3 signaling.[6][9] For example, activation of the RAS/MAPK pathway independent of Flt-3 can promote cell survival.[9]
-
Clonal Selection: The initial cell population may contain a small subpopulation of resistant cells that are selected for and expand under the pressure of the inhibitor treatment.[10]
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the IC50 of this compound for inhibiting cell proliferation in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) in a 96-well plate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Add the different concentrations of the inhibitor to the wells.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Flt-3 Signaling Pathway Inhibition
Objective: To confirm the inhibition of Flt-3 phosphorylation and downstream signaling pathways by this compound.
Methodology:
-
Cell Treatment: Treat your cells with this compound at the predetermined optimal concentration (and a vehicle control) for the optimal incubation time.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-Flt-3, total Flt-3, phospho-STAT5, total STAT5, phospho-ERK1/2, and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Flt-3 Kinase Activity) | 50 nM | - | [1][2] |
| IC50 (Cell Proliferation) | 52 nM | MV4-11 (FLT3-ITD) | [2] |
| 240 nM | BaF3-ITD | [2] | |
| 760 nM | BaF3-D835Y | [2] | |
| Off-Target Kinase Inhibition (IC50) | |||
| c-Kit | 0.26 µM | - | [1][2] |
| KDR | 0.91 µM | - | [1][2] |
| c-Abl | 1.2 µM | - | [1][2] |
| CDK1 | 2.1 µM | - | [1][2] |
| c-Src | 2.8 µM | - | [1][2] |
| Tie-2 | 8.0 µM | - | [1][2] |
Visualizations
Caption: Flt-3 signaling pathway and the mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments | MDPI [mdpi.com]
Technical Support Center: Overcoming Resistance to Flt-3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Flt-3 inhibitors in cell lines. The information is tailored for scientists and drug development professionals to help diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my Flt-3 inhibitor-sensitive cell line has become resistant?
A1: Resistance to Flt-3 inhibitors can arise through several mechanisms. The two most common categories are on-target and off-target resistance.
-
On-Target Resistance: This typically involves secondary mutations within the FLT3 gene itself. These mutations can interfere with the binding of the inhibitor to the FLT3 receptor. A common example is a point mutation in the tyrosine kinase domain (TKD), such as the D835Y mutation, or a "gatekeeper" mutation like F691L, which can confer resistance to multiple Flt-3 inhibitors.[1][2]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[1][3] Common bypass pathways include the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.[1][2][4] This can be driven by acquiring new mutations in genes like NRAS.[1][2] Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.[1]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A combination of molecular and biochemical analyses can help elucidate the resistance mechanism:
-
Sanger or Next-Generation Sequencing (NGS) of the FLT3 gene: This will identify any secondary mutations in the FLT3 kinase domain that could be responsible for on-target resistance.
-
Western Blotting: This technique can be used to assess the phosphorylation status of key downstream signaling proteins. Persistent phosphorylation of proteins like ERK, AKT, and STAT5 even in the presence of the Flt-3 inhibitor suggests the activation of bypass pathways.[2][5]
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can help identify the upregulation and activation of other RTKs that might be compensating for FLT3 inhibition.
Q3: My cells show persistent downstream signaling (p-ERK, p-AKT) despite effective FLT3 inhibition. What does this indicate?
A3: This is a strong indicator of off-target resistance through the activation of bypass signaling pathways. The cancer cells have likely developed a mechanism to activate these pro-survival pathways independently of FLT3.[2][5] Investigating for mutations in genes like NRAS or KRAS would be a logical next step.
Q4: Are there strategies to overcome resistance to Flt-3 inhibitors in my cell line experiments?
A4: Yes, several in vitro strategies can be employed to overcome resistance:
-
Combination Therapy: Combining the Flt-3 inhibitor with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the RAS/MEK/ERK pathway is activated, or a PI3K/mTOR inhibitor).[6]
-
Use of Next-Generation Flt-3 Inhibitors: Some newer Flt-3 inhibitors are designed to be effective against common resistance mutations. For example, gilteritinib has activity against some TKD mutations that confer resistance to earlier-generation inhibitors.[7]
-
Targeting Pro-Survival Proteins: If upregulation of anti-apoptotic proteins like BCL-2 is observed, combining the Flt-3 inhibitor with a BCL-2 inhibitor (e.g., venetoclax) can be effective.[8]
-
Targeting Other Kinases: If upregulation of kinases like AXL or PIM is identified, using inhibitors targeting these kinases in combination with the Flt-3 inhibitor can restore sensitivity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity (higher IC50) to Flt-3 inhibitor over time. | Development of on-target resistance (secondary FLT3 mutations). | - Sequence the FLT3 gene to identify mutations. - Test a panel of different Flt-3 inhibitors to see if any are effective against the specific mutation. |
| Activation of bypass signaling pathways (e.g., RAS/MEK/ERK, PI3K/AKT). | - Perform western blot analysis for p-ERK, p-AKT, and p-STAT5. - If a pathway is activated, treat cells with a combination of the Flt-3 inhibitor and an inhibitor of the activated pathway. | |
| Complete lack of response to a previously effective Flt-3 inhibitor. | Selection of a pre-existing resistant clone or rapid acquisition of a highly resistant phenotype. | - Re-evaluate the FLT3 mutation status of the cell line. - Investigate for major genetic alterations, such as activating mutations in NRAS or KRAS. |
| Issues with the inhibitor (e.g., degradation, incorrect concentration). | - Verify the concentration and integrity of the inhibitor stock solution. - Use a fresh batch of the inhibitor. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | - Ensure consistent cell density, passage number, and media composition. - Regularly test for mycoplasma contamination. |
| Heterogeneity of the resistant cell population. | - Consider single-cell cloning to isolate and characterize different resistant populations. |
Quantitative Data
Table 1: IC50 Values of Common Flt-3 Inhibitors in Sensitive AML Cell Lines
| Cell Line | Flt-3 Mutation Status | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) | Sorafenib IC50 (nM) |
| MV4-11 | FLT3-ITD | 18.9[8][9] | 0.40[10], 0.56[11] | ~1-10 |
| MOLM-13 | FLT3-ITD | - | 0.89[10] | ~1-10[12] |
| MOLM-14 | FLT3-ITD | 20.3[8][9] | 0.73[10] | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the IC50 of a Flt-3 inhibitor.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-14) in a 96-well plate at a density of 0.5 x 10^6 to 1.5 x 10^6 cells/mL in 100 µL of complete culture medium.[13]
-
Inhibitor Treatment: Prepare serial dilutions of the Flt-3 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for FLT3 Signaling Pathway
This protocol provides a general workflow to assess the phosphorylation status of FLT3 and its downstream targets.
-
Cell Lysis: Treat cells with the Flt-3 inhibitor for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol describes a method to quantify apoptosis in response to Flt-3 inhibitor treatment.
-
Cell Treatment: Treat cells with the Flt-3 inhibitor at the desired concentration and for the appropriate duration (e.g., 24-48 hours).[15][16]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.[15][16]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
Visualizations
Caption: Canonical FLT3 signaling pathways.
References
- 1. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 2. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
- 4. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 12. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Flt-3 Inhibitor III Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Flt-3 Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS 852045-46-6) is a cell-permeable 5-phenyl-2-thiazolamine compound. It functions as a potent, ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (Flt-3) receptor.[1][2] By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of Flt-3, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[1][3]
Q2: What are the common Flt-3 mutations, and does this compound target them?
A2: The most common activating mutations in Flt-3 are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[3] this compound has been shown to be effective against cells expressing both ITD and TKD mutations.[1][2][4]
Q3: What are the recommended cell lines for studying this compound's effects?
A3: Several AML cell lines are commonly used to study Flt-3 inhibitors. MV4-11 and MOLM-13/MOLM-14 cells are known to harbor the Flt-3-ITD mutation and are generally sensitive to Flt-3 inhibition.[5] Ba/F3, a murine pro-B cell line, can be engineered to express human wild-type or mutated Flt-3 and is a useful model system.[2][4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO at concentrations up to 10 mg/mL.[1][2] It is recommended to reconstitute the solid compound in DMSO, create aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C.[1][2] Stock solutions prepared in this manner are generally stable for up to 6 months.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal numbers of cells into each well.
-
Edge Effects in Microplates: To minimize evaporation and temperature gradients that can affect cell growth, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
-
Variable Inhibitor Potency: Ensure that the this compound stock solution is properly stored and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
Issue 2: Inconsistent Results in Western Blotting for Flt-3 Signaling
Possible Causes and Solutions:
-
Suboptimal Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of signaling proteins.
-
Variable Protein Concentration: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.
-
Inefficient Protein Transfer: Optimize transfer conditions (time, voltage) and ensure proper contact between the gel and the membrane.
-
Antibody Performance: Use validated antibodies specific for the phosphorylated and total forms of Flt-3 and its downstream targets (e.g., STAT5, AKT, ERK). Titrate antibody concentrations to achieve optimal signal-to-noise ratios.
-
Loading Controls: Always probe for a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Issue 3: Apparent Resistance of Cells to this compound
Possible Causes and Solutions:
-
Incorrect Cell Line: Verify the Flt-3 mutation status of your cell line. Some cell lines may not be dependent on Flt-3 signaling for survival.
-
Presence of Growth Factors: The presence of the Flt-3 ligand in the culture medium can compete with the inhibitor and reduce its efficacy.[6] Conduct experiments in the absence of exogenous Flt-3 ligand where appropriate.
-
Acquired Resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant clones with secondary mutations in Flt-3 or activation of bypass signaling pathways.[7]
-
Drug Efflux: Some cancer cells can upregulate drug efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Microenvironment-Mediated Resistance: Co-culture with stromal cells can sometimes confer resistance to Flt-3 inhibitors.[8]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Flt-3 | 50 |
| c-Kit | 260 |
| KDR | 910 |
| c-Abl | 1200 |
| Cdk1 | 2100 |
| c-Src | 2800 |
| Tie-2 | 8000 |
Data compiled from supplier datasheets.[1][2][4]
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Flt-3 Mutation Status | IC50 (nM) |
| MV4-11 | ITD | 52 |
| Ba/F3-ITD | ITD | 240 |
| Ba/F3-D835Y | TKD (D835Y) | 760 |
Data compiled from supplier datasheets.[1][2][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 2: Western Blotting for Flt-3 Signaling Pathway
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Flt-3, total Flt-3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Flt-3 signaling pathway and point of inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound - CAS 852045-46-6 - Calbiochem | 343022 [merckmillipore.com]
- 3. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt-3 Inhibitor III Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cytotoxicity of Flt-3 Inhibitor III. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a designation for a small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase. In certain leukemias, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[1][2][3][4] Flt-3 inhibitors work by binding to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like STAT5, PI3K/Akt, and MAPK/ERK, thereby inducing apoptosis in cancer cells dependent on FLT3 signaling.[4][5][6]
Q2: I am observing significant cytotoxicity in my non-target (Flt-3 wild-type) control cells when using a Flt-3 inhibitor. Is this expected?
A2: Off-target cytotoxicity with Flt-3 inhibitors can occur and is dependent on the specific inhibitor's selectivity profile. Flt-3 inhibitors are broadly classified into first and second-generation compounds.[1][7][8]
-
First-generation inhibitors (e.g., Midostaurin, Sorafenib, Lestaurtinib) are often multi-kinase inhibitors, meaning they can inhibit other kinases besides FLT3, such as c-KIT, VEGFR, and PDGFR.[4][8][9] This broader activity can lead to more pronounced off-target effects and cytotoxicity in cells that are not dependent on FLT3 signaling.
-
Second-generation inhibitors (e.g., Gilteritinib, Quizartinib, Crenolanib) were developed to be more selective for FLT3, resulting in a better toxicity profile and reduced off-target effects.[7][10] However, even these more selective inhibitors can exhibit some off-target activity at higher concentrations.
Therefore, observing some level of cytotoxicity in non-target cells can be expected, especially with first-generation inhibitors or at high concentrations of second-generation inhibitors. It is crucial to determine the IC50 values in your specific non-target cell lines to establish a therapeutic window.
Q3: What are the typical IC50 values for Flt-3 inhibitors in non-target cell lines?
A3: The IC50 values for Flt-3 inhibitors in non-target cells are generally significantly higher than in Flt-3-mutated cells. For example, a study on Quizartinib showed no significant anti-proliferative effects on cell lines without an activated type III receptor tyrosine kinase, with IC50 values exceeding 10,000 nM.[5] It is important to consult the literature for the specific inhibitor you are using and to empirically determine the IC50 in your cell lines of interest.
Troubleshooting Guides
Issue: High levels of apoptosis are observed in my negative control (non-Flt-3 expressing) cell line after treatment with a Flt-3 inhibitor.
Possible Causes and Solutions:
-
Inhibitor Concentration is Too High:
-
Solution: Perform a dose-response experiment to determine the IC50 of the inhibitor in your non-target cell line. Use a concentration well below the IC50 for these cells in your experiments as a negative control.
-
-
Off-Target Kinase Inhibition:
-
Solution: Review the kinase selectivity profile of your specific Flt-3 inhibitor. Your non-target cell line may express another kinase that is sensitive to the inhibitor. If possible, switch to a more selective (e.g., second-generation) Flt-3 inhibitor.
-
-
Solvent Toxicity:
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Experimental Error:
-
Solution: Review your experimental protocol for potential errors in cell counting, plating, or reagent preparation. Ensure consistency across all experimental conditions.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various Flt-3 inhibitors against a selection of cell lines.
Table 1: IC50 Values of Flt-3 Inhibitors in FLT3-mutated vs. Non-target/Wild-Type Cell Lines
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 | [11] |
| MOLM-13 | FLT3-ITD | 0.89 | [11] | |
| K562 | No activated type III RTK | >10,000 | [5] | |
| Jurkat | No activated type III RTK | >10,000 | [5] | |
| HL60 | Wild-Type FLT3 | >10,000 | [5] | |
| Gilteritinib | MV4-11 | FLT3-ITD | 1.8 | [12] |
| TF-1 | c-Kit wild-type | 102 | [6] | |
| Midostaurin | MOLM-14 | FLT3-ITD | 3 | [9] |
| SEMK2 | Wild-Type FLT3 | 30 | [9] | |
| THP-1 | Wild-Type FLT3 | 916 | [13] | |
| Sorafenib | PLC/PRF/5 | - | 6,300 | [14] |
| HepG2 | - | 4,500 | [14] | |
| MDA-MB-231 | - | 2,600 | [14] | |
| Crenolanib | Molm14 | FLT3-ITD | ~2 | [15] |
| MV4-11 | FLT3-ITD | ~2 | [15] | |
| Lestaurtinib | HEL92.1.7 | Mutant JAK2 | <100 | [16] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][17][18]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the Flt-3 inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the Flt-3 inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Flt-3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Assessing Cytotoxicity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Flt-3 Inhibitor III degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and potential degradation of Flt-3 Inhibitor III.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][2] It is shipped at ambient temperature but requires cold storage upon receipt for long-term stability.[1] It is also recommended to protect the compound from light.[1]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in several organic solvents.[1][2] For preparation of stock solutions, DMSO, DMF, and Ethanol can be used.[2]
Following reconstitution, it is recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C to avoid repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are stable for up to 6 months at -20°C.[1] For storage at -20°C in other solvents, it is advised to use the solution within 1 month. If stored at -80°C, the solution can be used within 6 months.[2]
3. Is this compound soluble in aqueous solutions?
This compound has low solubility in aqueous buffers. For example, in a DMSO:PBS (pH 7.2) mixture with a 1:4 ratio, the solubility is only 0.25 mg/mL.[2] To improve solubility in aqueous media, it is suggested to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. To aid dissolution, the tube can be heated to 37°C and sonicated.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitor Activity in Experiments | Degradation of stock solution | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1][2] |
| Instability in aqueous media | Prepare fresh dilutions in your experimental buffer immediately before use. Minimize the time the inhibitor spends in aqueous solution, especially at physiological pH and temperature, if stability is a concern. | |
| Adsorption to plastics | Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. | |
| Precipitation of Inhibitor in Cell Culture Media | Exceeding solubility limit | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low and does not exceed levels tolerated by your cells (typically <0.5%). Prepare intermediate dilutions to avoid shocking the compound into a high-volume aqueous environment. |
| Interaction with media components | Some components of cell culture media, like serum proteins, can bind to small molecules and affect their availability and solubility. Consider reducing serum concentration if permissible for your experiment, or perform a solubility test in your specific media. | |
| Inconsistent Experimental Results | Inaccurate concentration of stock solution | Verify the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by HPLC. Ensure the solid compound was fully dissolved when preparing the stock solution. |
| Photodegradation | Protect solutions containing this compound from direct light, especially during long incubations.[1] Use amber-colored tubes or cover plates with foil. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 365.49 g/mol .[1] To prepare a 10 mM solution, you will need 3.655 mg of the compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[2]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[1][2]
-
Visualizations
Caption: Flt-3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
cell culture conditions for optimal Flt-3 Inhibitor III response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flt-3 Inhibitor III in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable 5-phenyl-2-thiazolamine compound that functions as a potent, ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It is highly selective for FLT3, with an IC50 value of 50 nM.[1] Its inhibitory activity against other kinases such as c-Kit, KDR, and c-Src is significantly lower.[1] By blocking the ATP-binding site, it prevents the autophosphorylation and subsequent activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[1][2]
2. Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical and depends on the specific FLT3 mutation status.
-
FLT3-ITD positive cell lines: MV4-11 and MOLM-13 are commonly used as they harbor the internal tandem duplication (ITD) mutation and are dependent on FLT3 signaling for their proliferation and survival.[3][4][5][6][7]
-
Wild-type FLT3 cell lines: RS4;11 and U937 express wild-type FLT3 and can be used as controls to assess the inhibitor's specificity and effects on non-mutated receptors.[8]
-
Other relevant cell lines: BaF3 cells engineered to express FLT3-ITD or other mutations are also valuable models.[1]
3. What are the general cell culture conditions for these cell lines?
-
Basal Media: RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM) are commonly used.[8]
-
Serum: Supplementation with 10% Fetal Bovine Serum (FBS) is standard for routine culture.[8]
-
Low-Serum Conditions: For specific assays like proliferation or phosphorylation analysis, it is often recommended to reduce the serum concentration to 0.5% FBS overnight prior to the experiment. This minimizes the influence of growth factors present in the serum, reducing background signal and highlighting the specific effects of FLT3 inhibition.[8]
-
Incubation: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
4. How should I prepare and store this compound?
This compound is typically supplied as a solid. It is soluble in DMSO at a concentration of 10 mg/mL.[1] For experimental use, it is advisable to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to 6 months.[1] Repeated freeze-thaw cycles should be avoided.[10] The final concentration of DMSO in the cell culture medium should be kept low (typically < 0.1%) to avoid solvent-induced toxicity.[9][11]
5. What is the typical concentration range and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time will vary depending on the cell line and the specific assay.
-
Concentration: For cell viability and proliferation assays, a dose-response curve is recommended. Concentrations can range from low nanomolar to micromolar. The IC50 for blocking FLT3-dependent cell proliferation has been reported as 52 nM in MV4-11 cells.[1]
-
Incubation Time: For proliferation and apoptosis assays, incubation times of 48 to 72 hours are common.[8][11] For signaling studies, such as assessing FLT3 phosphorylation by Western blot, shorter incubation times of 2 to 4 hours are typically sufficient.[11]
Experimental Protocols & Data
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., MV4-11) in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration used.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary
| Inhibitor | Cell Line | Mutation Status | Assay | IC50 (nM) | Reference |
| This compound | MV4-11 | FLT3-ITD | Proliferation | 52 | [1] |
| This compound | BaF3-ITD | FLT3-ITD | Proliferation | 240 | [1] |
| This compound | BaF3-D835/Y | FLT3-TKD | Proliferation | 760 | [1] |
| AC220 | MV4-11 | FLT3-ITD | Proliferation | 1.1 | [8] |
| Sorafenib | MV4-11 | FLT3-ITD | Proliferation | 4.0 | [8] |
| Midostaurin (PKC-412) | MV4-11 | FLT3-ITD | Proliferation | 9.2 | [8] |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitor efficacy | 1. Presence of FLT3 Ligand (FL): Exogenous FL can compete with the inhibitor and sustain receptor activation.[11] 2. Cell Culture Conditions: High serum concentrations can interfere with inhibitor activity due to growth factors. | 1. Minimize Exogenous FL: Perform experiments in low-serum (0.5% FBS) or serum-free media.[8] If FL is required, be aware of its potential to increase the IC50 of the inhibitor.[11] 2. Optimize Serum Concentration: Culture cells in low-serum media for several hours before and during inhibitor treatment for signaling studies.[8] |
| Development of drug resistance | 1. Secondary Mutations: Acquisition of mutations in the FLT3 tyrosine kinase domain (e.g., D835Y) can reduce inhibitor binding.[5] 2. Activation of Bypass Pathways: Upregulation of parallel signaling pathways (e.g., PI3K/AKT, RAS/MAPK) can compensate for FLT3 inhibition.[12] | 1. Sequence FLT3 Gene: If resistance emerges, sequence the FLT3 gene to check for secondary mutations.[13] 2. Combination Therapy: Consider co-treatment with inhibitors of downstream signaling pathways (e.g., MEK or PI3K inhibitors) to overcome resistance.[12] |
| High background in phosphorylation assays | 1. High Basal Kinase Activity: High serum levels can lead to constitutive activation of various signaling pathways. 2. Suboptimal Antibody Concentration: Incorrect primary or secondary antibody dilutions can lead to non-specific binding. | 1. Serum Starvation: Incubate cells in low-serum (0.5% FBS) or serum-free medium overnight before the experiment to reduce basal phosphorylation.[8] 2. Antibody Titration: Optimize the concentrations of primary and secondary antibodies to achieve a high signal-to-noise ratio. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the inhibitor stock can reduce its potency.[1][10] 3. Cell Density: Variations in cell seeding density can affect nutrient availability and cell-cell signaling, influencing the response to the inhibitor. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Proper Inhibitor Handling: Aliquot the inhibitor stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.[1][10] 3. Standardize Seeding Density: Ensure a consistent cell seeding density across all experiments. |
Visualizations
FLT3 Signaling Pathway
Caption: this compound blocks FLT3 receptor signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. glpbio.com [glpbio.com]
- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible Resistance Induced by FLT3 Inhibition: A Novel Resistance Mechanism in Mutant FLT3-Expressing Cells | PLOS One [journals.plos.org]
Technical Support Center: Managing Flt-3 Inhibitor III Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing toxicities associated with the use of Flt-3 Inhibitor III and other compounds in its class in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is a small molecule that targets the FMS-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[1] In certain leukemias, mutations in the FLT3 gene lead to its constitutive activation, driving cancer cell growth.[2] Flt-3 inhibitors block this signaling, leading to cancer cell death.[2] However, because wild-type Flt-3 is also important for normal blood cell development, on-target inhibition can lead to hematological toxicities such as myelosuppression.[3] Off-target effects on other kinases can also contribute to a broader range of toxicities.[4]
Q2: What are the most common toxicities observed with Flt-3 inhibitors in animal models?
A2: The most frequently reported toxicities in animal models for the Flt-3 inhibitor class include:
-
Myelosuppression: Due to the on-target inhibition of Flt-3 in hematopoietic stem and progenitor cells, a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia) is common.[3] Some inhibitors that also target c-KIT can exacerbate this effect.[1]
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, vomiting, and weight loss are often observed.[5]
-
Cardiotoxicity: Some Flt-3 inhibitors have been associated with cardiac issues, including QTc interval prolongation.[6] Preclinical studies in mice have shown that some Flt-3 inhibitors can worsen cardiac remodeling after an ischemic event.[6]
Q3: How can I proactively monitor for these toxicities in my animal studies?
A3: A robust monitoring plan is crucial. This should include:
-
Regular Clinical Observations: Daily checks for changes in behavior, posture, grooming, and signs of distress.
-
Body Weight Measurement: At least twice weekly to detect trends in weight loss.
-
Hematological Analysis: Complete Blood Counts (CBCs) should be performed at baseline and at regular intervals during treatment.
-
Serum Biochemistry: To assess liver and kidney function.
-
Cardiac Monitoring: For compounds with known or suspected cardiac liabilities, electrocardiograms (ECGs) or echocardiograms can be performed.
-
Gastrointestinal Monitoring: Daily monitoring of stool consistency.
Troubleshooting Guides
Issue 1: My animals are experiencing significant weight loss and diarrhea.
Possible Cause: Gastrointestinal toxicity is a known side effect of some Flt-3 inhibitors.[5]
Troubleshooting Steps:
-
Confirm and Quantify:
-
Increase the frequency of body weight measurements to daily.
-
Implement a stool scoring system to objectively assess diarrhea severity.
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected.
-
Offer palatable, high-calorie food supplements.
-
-
Dose Modification:
-
Consider reducing the dose of the Flt-3 inhibitor.
-
If the toxicity is severe, a temporary interruption of dosing may be necessary.
-
-
Necropsy and Histopathology:
-
In terminal studies or if animals are euthanized due to severity, perform a gross necropsy and collect gastrointestinal tissues for histopathological analysis to assess for mucosal damage.
-
Issue 2: Complete Blood Counts (CBCs) show a significant drop in neutrophils and platelets.
Possible Cause: Myelosuppression is a common on-target toxicity of Flt-3 inhibitors due to their role in hematopoiesis.[3]
Troubleshooting Steps:
-
Assess Severity:
-
Compare the current CBC results to baseline values and established murine reference ranges.
-
A severe drop may necessitate intervention.
-
-
Dose and Schedule Evaluation:
-
If myelosuppression is severe, consider a dose reduction or a change in the dosing schedule (e.g., intermittent dosing) to allow for hematopoietic recovery.
-
-
Consider Inhibitor Specificity:
-
Supportive Care (in specific research contexts):
-
While not standard in all preclinical toxicity studies, in certain therapeutic efficacy models, the use of growth factors (e.g., G-CSF for neutropenia) might be considered, but this would be an experimental variable that needs to be justified.
-
Issue 3: I have observed abnormalities on the electrocardiogram (ECG) of treated animals.
Possible Cause: Cardiotoxicity, particularly QTc prolongation, is a known risk for some Flt-3 inhibitors.[6]
Troubleshooting Steps:
-
Confirm the Finding:
-
Repeat ECG measurements to ensure the finding is consistent.
-
Ensure proper technique and anesthesia, as these can influence ECG parameters.
-
-
Further Cardiovascular Assessment:
-
If available, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Measure serum cardiac biomarkers like troponins, although their sensitivity for early detection of drug-induced cardiotoxicity can be variable.
-
-
Dose-Response Relationship:
-
Determine if the cardiac effects are dose-dependent. A dose reduction may mitigate the issue.
-
-
Histopathology:
-
At the end of the study, collect heart tissue for histopathological examination to look for any structural changes or signs of cardiomyocyte damage.
-
Quantitative Data Summary
Table 1: Preclinical Toxicity Profile of Selected Flt-3 Inhibitors in Animal Models
| Flt-3 Inhibitor | Animal Model | Dose Range | Key Toxicities Observed | Reference |
| Quizartinib | Mouse | 10 mg/kg/day (gavage) | Enhanced ventricular dilatation after myocardial infarction. | [6] |
| 135 mg/day (in a human study, but relevant for toxicity profile) | Pancytopenia, QTc prolongation, febrile neutropenia. | [7] | ||
| Gilteritinib | Mouse | Not specified | No overt toxicity was seen in some mouse models. | [5] |
| 40 mg/kg (in combination) | Moderate, reversible body weight loss (~3%). | [8] | ||
| CHMFL-FLT3-362 | Mouse | 50-150 mg/kg/day (oral) | No apparent weight loss. | [3] |
| CHMFL-FLT3-122 | Mouse | 12.5-50 mg/kg (oral) | No significant effect on body weight. | [8] |
Note: Quantitative data on the precise degree of toxicity in preclinical models is often not presented in a standardized format in the literature. The information above is based on available publications.
Experimental Protocols
Protocol 1: Hematological Monitoring via Complete Blood Count (CBC)
Objective: To assess the impact of this compound on hematopoietic cell populations.
Methodology:
-
Blood Collection:
-
Collect 50-100 µL of peripheral blood from the saphenous or submandibular vein into EDTA-coated microtubes.
-
Perform collections at baseline (pre-treatment) and at selected time points during the study (e.g., weekly).
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to analyze include:
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Data Interpretation:
-
Compare treatment group values to the vehicle control group and to baseline data.
-
Significant decreases in neutrophils, RBCs, and/or platelets are indicative of myelosuppression.
-
Protocol 2: Cardiac Function Monitoring via Echocardiography
Objective: To evaluate the effect of this compound on cardiac structure and function.
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heated platform to maintain body temperature.
-
Remove chest hair using a depilatory cream one day prior to imaging.
-
Monitor ECG and heart rate throughout the procedure. Maintain heart rate within a physiological range for anesthetized mice (e.g., >400 bpm).
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear array transducer (30-50 MHz).
-
Acquire standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
Obtain M-mode images from the PSAX view at the level of the papillary muscles.
-
-
Data Analysis:
-
From the M-mode images, measure:
-
Left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs).
-
Anterior and posterior wall thickness.
-
-
Calculate functional parameters:
-
Ejection Fraction (EF).
-
Fractional Shortening (FS).
-
-
Assess for any structural abnormalities or wall motion defects.
-
Protocol 3: Gastrointestinal Toxicity Assessment
Objective: To monitor for and quantify GI toxicity.
Methodology:
-
Body Weight:
-
Measure and record the body weight of each animal at least twice a week, or daily if toxicity is suspected.
-
Calculate the percentage change from baseline.
-
-
Stool Consistency Scoring:
-
Observe the animals daily and score their stool based on a standardized scale.
-
Example Scoring System:
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft, amorphous stool.
-
3: Diarrhea.
-
-
-
Clinical Observations:
-
Note any changes in appetite, water intake, or signs of abdominal discomfort (e.g., hunched posture).
-
Visualizations
Caption: Flt-3 signaling pathway and point of inhibition.
Caption: General experimental workflow for toxicity assessment.
References
- 1. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists Discover a Novel FLT3-ITD Mutants Selective Inhibitor----Chinese Academy of Sciences [english.cas.cn]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Specificity of Flt-3 Inhibitor III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase specificity of Flt-3 Inhibitor III, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to minimize off-target effects and predict potential toxicities. This document presents quantitative data on the inhibitory activity of this compound against a panel of kinases, details the experimental methodology for such an assessment, and provides visual representations of key pathways and workflows.
Kinase Specificity Profile of this compound
The inhibitory activity of this compound was evaluated against its primary target, FLT3, and a selection of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (µM) |
| FLT3 | 0.05 |
| c-Kit | 0.26 |
| KDR (VEGFR2) | 0.91 |
| c-Abl | 1.2 |
| CDK1 | 2.1 |
| c-Src | 2.8 |
| Tie-2 | 8.0 |
Data sourced from MedChemExpress.[1]
As the data indicates, this compound demonstrates high potency against its intended target, FLT3, with an IC50 of 50 nM.[1] While it exhibits some activity against other kinases such as c-Kit and KDR, the significantly higher IC50 values suggest a favorable selectivity profile for FLT3.[1]
Comparative Kinase Selectivity
To provide context for the specificity of this compound, it is useful to compare its profile with other well-characterized FLT3 inhibitors. Second-generation FLT3 inhibitors, such as quizartinib and gilteritinib, were developed to have improved selectivity and potency over first-generation inhibitors.[2] For instance, quizartinib is a highly selective FLT3 inhibitor with an IC50 of approximately 1.1 nM for FLT3-ITD.[3][4] Gilteritinib also shows potent inhibition of FLT3 with an IC50 of 0.29 nM and has a multi-targeted profile that includes AXL.[5][6]
Experimental Protocol: In Vitro Kinase Profiling
The following protocol outlines a general method for determining the in vitro kinase inhibitory profile of a compound like this compound using a radiometric assay.
Objective: To determine the IC50 values of this compound against a panel of purified protein kinases.
Materials:
-
This compound (or test compound)
-
Purified recombinant kinases (e.g., from a commercial kinase panel)
-
Kinase-specific substrates
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and DTT)
-
[γ-33P]ATP (radiolabeled ATP)
-
ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range might be from 100 µM down to 1 pM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the kinase-specific substrate.
-
Add the diluted this compound to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mix containing unlabeled ATP and [γ-33P]ATP.
-
Add the ATP mix to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-33P]ATP will not.
-
Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
-
Quantification:
-
Dry the membrane and place it in a scintillation counter to measure the amount of incorporated radiolabel for each reaction.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other measurements.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of this compound's action and the methodology for its validation, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro kinase profiling using a radiometric assay.
References
Flt-3 Inhibitor III as a Negative Control in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase research and drug discovery, the careful selection of controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a comprehensive comparison of Flt-3 Inhibitor III with other Flt-3 inhibitors, offering insights into its potential application as a negative control in kinase assays. By presenting experimental data, detailed protocols, and visual aids, this document aims to equip researchers with the necessary information to make informed decisions about their experimental design.
Understanding the Role of a Negative Control in Kinase Assays
A negative control in a kinase assay is a compound that is structurally similar to the active inhibitor but has significantly lower or no inhibitory activity against the kinase of interest. Its purpose is to account for off-target effects and ensure that the observed inhibition is due to the specific action of the test compound on the target kinase. An ideal negative control should have a well-defined and narrow target profile, being largely inactive against the kinase being studied while potentially inhibiting other kinases that are not the primary focus of the assay.
This compound, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (Flt-3), can be strategically employed as a negative control in assays for other kinases against which it demonstrates significantly lower potency. Its well-characterized selectivity profile makes it a valuable tool for dissecting kinase signaling pathways and validating the specificity of other inhibitors.
Comparative Inhibitory Activity of Flt-3 Inhibitors
The decision to use an inhibitor as a negative control is informed by its inhibitory concentration (IC50) against a panel of kinases. The following table summarizes the IC50 values of this compound and two other well-characterized Flt-3 inhibitors, Quizartinib and Gilteritinib, against Flt-3 and a selection of off-target kinases.
| Kinase | This compound IC50 (nM) | Quizartinib IC50 (nM) | Gilteritinib IC50 (nM) |
| Flt-3 | 50 | <1 [1] | 0.7 - 1.8 [2] |
| c-Kit | 260 | - | >1000 |
| KDR (VEGFR2) | 910 | - | - |
| c-Abl | 1200 | - | - |
| Cdk1 | 2100 | - | - |
| c-Src | 2800 | - | - |
| Tie-2 | 8000 | - | - |
| Axl | - | - | 41[2] |
Data Interpretation: this compound displays high potency against Flt-3 with an IC50 of 50 nM. In contrast, its inhibitory activity against other kinases such as c-Kit, KDR, and c-Abl is significantly lower, with IC50 values in the high nanomolar to micromolar range. This selectivity profile makes this compound a suitable negative control in studies focusing on these other kinases, as it would not be expected to cause significant inhibition at concentrations where a more potent inhibitor of that kinase would be active. For instance, in an assay investigating a novel c-Kit inhibitor, this compound could be used to demonstrate that the observed effects are specific to c-Kit inhibition and not a general consequence of kinase inhibition.
Quizartinib and Gilteritinib are second-generation Flt-3 inhibitors with even greater potency for Flt-3.[1][2] Their off-target profiles differ, and this information can be used to select the most appropriate negative control for a given experiment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for a biochemical kinase assay and a cellular Flt-3 phosphorylation assay.
In Vitro Biochemical Kinase Assay
This protocol describes a common method for measuring the activity of a purified kinase in the presence of an inhibitor.[3][4][5]
Materials:
-
Purified recombinant Flt-3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP
-
Substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)
-
This compound and other test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted inhibitors to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the purified Flt-3 kinase to each well, except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km for Flt-3 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the ADP-Glo™ reagent, which simultaneously terminates the kinase reaction and initiates a luminescence-based signal proportional to the amount of ADP produced.
-
Incubate the plate at room temperature for the time specified by the detection kit manufacturer (e.g., 40 minutes).
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Flt-3 Phosphorylation Assay
This protocol measures the ability of an inhibitor to block Flt-3 autophosphorylation in a cellular context.[6][7]
Materials:
-
Flt-3 expressing cell line (e.g., MV4-11 or MOLM-13, which harbor Flt-3-ITD mutations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Flt-3 (Tyr591) and anti-total-Flt-3
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
Cell scraper
-
Microplate reader for protein quantification (e.g., BCA assay)
Procedure:
-
Seed the Flt-3 expressing cells in a 6-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or other test compounds for a specific duration (e.g., 2-4 hours). Include a DMSO-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Flt-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Flt-3.
-
Quantify the band intensities to determine the extent of Flt-3 phosphorylation inhibition at different inhibitor concentrations.
Visualizing Key Concepts
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the Flt-3 signaling pathway, a typical kinase assay workflow, and the logic of using a negative control.
Flt-3 Signaling Pathway
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. promega.com [promega.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity Profile of Flt-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (Flt-3) receptor is a critical target in the development of therapies for acute myeloid leukemia (AML), where activating mutations are prevalent. While numerous Flt-3 inhibitors have been developed, their efficacy and toxicity are intrinsically linked to their kinase selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of prominent Flt-3 inhibitors, offering a valuable resource for researchers selecting compounds for further investigation. As "Flt-3 Inhibitor III" is not a uniquely identified compound in publicly available literature, this guide will focus on the well-characterized and clinically relevant Flt-3 inhibitor, Gilteritinib (ASP2215) , and compare its selectivity against other notable Flt-3 inhibitors such as Quizartinib (AC220) , Crenolanib , and Sorafenib .
Kinase Inhibition Profile: A Comparative Overview
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following table summarizes the inhibitory activity (IC50 values in nM) of Gilteritinib and other Flt-3 inhibitors against a panel of selected kinases. This data, compiled from various preclinical studies, highlights the distinct selectivity profiles of each compound.
| Kinase Target | Gilteritinib (IC50, nM) | Quizartinib (IC50, nM) | Crenolanib (IC50, nM) | Sorafenib (IC50, nM) |
| FLT3 | 0.29 [1][2] | 1.1 (ITD), 4.2 (WT) [3] | 4 [4] | 58 [5] |
| AXL | 0.73[1][2] | - | - | - |
| c-KIT | 230[1] | >1000 | 67 | 68[5] |
| PDGFRα | - | - | 11[4] | - |
| PDGFRβ | - | - | 3.2[4] | 57[5] |
| VEGFR2 | - | - | - | 90[5] |
| RET | >50% inhibition at 5nM[1] | - | - | 43 |
| ALK | >50% inhibition at 1nM[1] | - | - | - |
| LTK | >50% inhibition at 1nM[1] | - | - | - |
| MER | >50% inhibition at 5nM[1] | - | - | - |
| TRKA | >50% inhibition at 5nM[1] | - | - | - |
| ROS | >50% inhibition at 5nM[1] | - | - | - |
| Raf-1 | - | - | - | 6[5] |
| B-Raf | - | - | - | 22[5] |
| B-Raf (V599E) | - | - | - | 38[5] |
Flt-3 Signaling Pathway
The diagram below illustrates the central role of Flt-3 in intracellular signaling cascades that drive cell proliferation and survival. Constitutive activation of this pathway due to mutations is a key oncogenic driver in AML.
Caption: Flt-3 signaling pathways leading to cell proliferation, survival, and differentiation.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., Flt-3)
-
Europium-labeled anti-tag antibody specific to the kinase
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test inhibitor (e.g., Gilteritinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. A typical starting concentration is 10 µM.
-
Kinase-Antibody Mixture: Prepare a 2x working solution of the kinase and the Eu-labeled antibody in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Tracer Solution: Prepare a 4x working solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. The concentration should be at or near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 5 µL of the serially diluted test inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the 2x kinase-antibody mixture to each well.
-
Add 10 µL of the 2x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of an inhibitor to block the autophosphorylation of Flt-3 in a cellular context.
Materials:
-
Flt-3-dependent cell line (e.g., MV4-11, which harbors an Flt-3 ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., Gilteritinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Flt-3 (Tyr591) and anti-total-Flt-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with a serial dilution of the test inhibitor for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Flt-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Flt-3.
-
-
Data Analysis: Quantify the band intensities for phospho-Flt-3 and total Flt-3. Calculate the ratio of phospho-Flt-3 to total Flt-3 for each treatment condition and determine the IC50 value of the inhibitor.
Conclusion
The cross-reactivity profile of a Flt-3 inhibitor is a critical determinant of its therapeutic window and potential side effects. Gilteritinib demonstrates high potency against Flt-3 with additional activity against AXL, while showing significantly less activity against c-KIT compared to some other inhibitors. In contrast, multi-kinase inhibitors like Sorafenib target a broader range of kinases, including those involved in angiogenesis. The choice of an appropriate Flt-3 inhibitor for research or clinical development should be guided by a thorough understanding of its kinase selectivity profile, in conjunction with its efficacy in relevant disease models. The experimental protocols provided herein offer a foundation for the independent assessment and comparison of novel Flt-3 inhibitors.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib | ASP2215 | FLT3 inhibitor | TargetMol [targetmol.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 5. Sorafenib | Raf Kinases | Tocris Bioscience [tocris.com]
A Comparative Analysis of Flt-3 Inhibitor III and Sorafenib: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the FMS-like tyrosine kinase 3 (Flt-3) receptor have emerged as a critical class of drugs, particularly in the treatment of Acute Myeloid Leukemia (AML). This guide provides a detailed comparative analysis of two such inhibitors: the highly selective Flt-3 Inhibitor III and the multi-kinase inhibitor sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target specificities, and supporting experimental data to aid in research and development efforts.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective inhibitor of the Flt-3 receptor tyrosine kinase. Its primary mechanism of action is the direct inhibition of Flt-3, a key signaling molecule involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the kinase, driving leukemogenesis. This compound is designed to specifically target this dysregulated pathway.
Sorafenib , in contrast, is a multi-kinase inhibitor with a broader target profile. While it does inhibit Flt-3, it also targets several other kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[1][2] This broad spectrum of activity means sorafenib can impact multiple signaling pathways simultaneously, which can be advantageous in certain therapeutic contexts but may also lead to more off-target effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and sorafenib, providing a side-by-side comparison of their inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Kinase Target | This compound (nM) | Sorafenib (nM) |
| Flt-3 | ~1 | 59 [1] |
| Flt-3 (ITD) | Not specified | 69.3 ng/mL (~149 nM)[3][4] |
| c-Kit | >10,000 | 68[1][2] |
| VEGFR-2 | >10,000 | 90[1][2] |
| PDGFR-β | >10,000 | 57[1][2] |
| RAF-1 | Not applicable | 6[1] |
| B-RAF | Not applicable | 22[1] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Table 2: Cellular Activity (IC50 Values for Cell Proliferation)
| Cell Line | Flt-3 Mutation Status | This compound (nM) | Sorafenib (µM) |
| MV4-11 | Flt-3-ITD | Not specified | 0.001 - 5.6[5] |
| MOLM-13 | Flt-3-ITD | Not specified | 0.001 - 5.6[5] |
| MONO-MAC-1 | Flt-3-Wild Type | Not specified | Sensitive[5] |
| OCI-AML-2 | Flt-3-Wild Type | Not specified | Sensitive[5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by each inhibitor.
Caption: Flt-3 Signaling Pathway and the inhibitory action of this compound.
Caption: Multi-kinase inhibitory action of Sorafenib on various signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and sorafenib are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).
-
Dilute the Flt-3 enzyme and substrate (e.g., a generic tyrosine kinase substrate peptide) in the 1X kinase buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and sorafenib) in 1X kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare an ATP solution at twice the final desired concentration in 1X kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control.
-
IC₅₀ values are determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed AML cells (e.g., MV4-11 or MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and sorafenib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors.
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
IC₅₀ values are calculated from the dose-response curves.
-
Western Blotting for Flt-3 Signaling
Western blotting is used to detect the phosphorylation status of Flt-3 and its downstream signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Treat AML cells with the inhibitors for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Flt-3, total Flt-3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Experimental Workflow Diagram
Caption: General experimental workflow for comparing kinase inhibitors.
Conclusion
This guide provides a comparative overview of this compound and sorafenib, highlighting their distinct target profiles and inhibitory activities. This compound demonstrates high selectivity for its target, which may translate to a more favorable side-effect profile in a clinical setting. Sorafenib, with its multi-kinase inhibitory action, offers a broader therapeutic potential but may also present challenges related to off-target toxicities. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies aimed at further elucidating the therapeutic potential of these and other kinase inhibitors.
References
- 1. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potency of Flt-3 Inhibitor III Against FLT3 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. This has led to the development of numerous small molecule inhibitors targeting the aberrant kinase activity of FLT3 mutants. This guide provides a comparative analysis of the potency of Flt-3 Inhibitor III against various FLT3 mutants, alongside other notable FLT3 inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Potency of FLT3 Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of this compound and other well-characterized FLT3 inhibitors against wild-type FLT3 and clinically relevant mutants. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: Potency of this compound against FLT3 Variants
| Inhibitor | Target | IC50 (nM) | Cell Line |
| This compound | FLT3 | 50 | Biochemical Assay |
| This compound | FLT3-ITD | 52 | MV4;11 |
| This compound | FLT3-ITD | 240 | BaF3 |
| This compound | FLT3-D835Y | 760 | BaF3 |
Data for this compound (CAS 852045-46-6) is derived from commercially available product information and related publications.[1][2]
Table 2: Comparative Potency of Various FLT3 Inhibitors against Common FLT3 Mutants
| Inhibitor | FLT3-ITD (IC50, nM) | FLT3-D835Y (IC50, nM) | FLT3-wild type (IC50, nM) |
| This compound * | 52 - 240 | 760 | 50 |
| Quizartinib (AC220) | 0.4 - 1.1 | >1000 | ~5 |
| Gilteritinib (ASP2215) | 0.7 - 1.8 | ~10 | 5 |
| Sorafenib | 2.5 - 58 | >1000 | ~90 |
| Lestaurtinib (CEP-701) | 2 - 3 | ~20 | 3 |
| Midostaurin (PKC412) | ~10 | ~10 | ~25 |
| Crenolanib | ~1 | ~5 | 200 |
*As noted, data for this compound is from a separate source and is presented for comparative purposes. This table highlights the differential sensitivity of various FLT3 mutants to different inhibitors. For instance, Type II inhibitors like Quizartinib and Sorafenib are highly potent against FLT3-ITD but show significantly reduced activity against the D835Y TKD mutation.[3][4][5][6] In contrast, Type I inhibitors such as Gilteritinib and Crenolanib retain potency against both ITD and TKD mutants.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are protocols for key experiments cited in this guide.
Biochemical Kinase Assay (FLT3)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of FLT3 enzyme in kinase buffer and add 2 µL to each well.
-
Prepare a solution of substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction. The final ATP concentration should be close to the Km for FLT3.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).[8][9]
-
Record the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of FLT3-dependent cancer cell lines.
Materials:
-
FLT3-mutant cell lines (e.g., MV4-11 for FLT3-ITD, Ba/F3 cells engineered to express FLT3 mutants)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10][11]
Western Blotting for FLT3 Signaling
This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition within the cell.
Materials:
-
FLT3-mutant cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[12][13][14]
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and the untreated control.
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow: Cellular Proliferation Assay
Caption: Workflow for Determining Cellular IC50.
Logical Relationship: FLT3 Inhibitor Types and Mutant Sensitivity
Caption: Inhibitor Type and Mutant Sensitivity.
References
- 1. FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Flt-3 Inhibitor III Selectivity in Wild-Type FLT3 Cells
For Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic stem cells. While mutations in FLT3 are a key target in diseases like Acute Myeloid Leukemia (AML), understanding an inhibitor's activity on the wild-type (WT) form of the receptor is crucial for determining its selectivity and potential for off-target effects. This guide provides a comparative analysis of Flt-3 Inhibitor III, focusing on its selectivity profile against wild-type FLT3 and contrasting it with other prominent FLT3 inhibitors.
Quantitative Comparison of FLT3 Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity over other kinases. High selectivity minimizes off-target effects, leading to a better therapeutic window. This compound is a potent inhibitor of FLT3 with an IC50 of 50 nM and has been reported to be highly selective for FLT3 over a panel of 300 other kinases.
The following table compares the inhibitory concentrations (IC50) of this compound and other well-characterized FLT3 inhibitors against wild-type FLT3 and other relevant kinases, providing a quantitative basis for evaluating their selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Type | WT FLT3 IC50 (nM) | Off-Target Kinase IC50 (nM) |
| This compound | Not Specified | 50 | Reported as highly selective over 300 kinases |
| Gilteritinib | Type I | 5[1] | c-Kit: 102, AXL: 41[1] |
| Crenolanib | Type I | Not specified | PDGFRα/β: <1 |
| Midostaurin | Type I | Not specified | c-Kit: 2, PDGFRβ: 8, VEGFR2: 15 |
| Sorafenib | Type II | Not specified | c-Kit: 900, PDGFRβ: 580, VEGFR2: 90 |
| Quizartinib (AC220) | Type II | Not specified | c-Kit: 4.2, PDGFRα: 2.7, RET: 4.6 |
| Sunitinib | Type I | Not specified | c-Kit: 2, PDGFRβ: 2, VEGFR2: 9 |
Note: IC50 values can vary between different assay conditions and cell lines. The data presented is for comparative purposes.
Experimental Protocol: Cell-Based Assay for FLT3 Inhibitor Selectivity
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against wild-type FLT3 in a cellular context.
Objective: To quantify the potency of an inhibitor on ligand-stimulated FLT3 autophosphorylation in cells endogenously expressing wild-type FLT3.
Materials:
-
Cell line expressing wild-type FLT3 (e.g., SEMK2, HL60).
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human FLT3 Ligand (FL).
-
Test inhibitor (this compound) and comparator inhibitors.
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Antibodies: Rabbit anti-phospho-FLT3 (Tyr591) and Rabbit anti-total-FLT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture wild-type FLT3 expressing cells in appropriate media. Prior to the experiment, starve the cells by replacing the growth medium with serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Resuspend the starved cells in serum-free media and treat with a serial dilution of the test inhibitor (e.g., 0.1 nM to 10 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
FLT3 Ligand Stimulation: Stimulate the cells with FLT3 ligand (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce FLT3 autophosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with cold PBS. Lyse the cell pellets with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FLT3 and total FLT3.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition.
-
Plot the normalized phospho-FLT3 signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for understanding complex biological pathways and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the wild-type FLT3 signaling pathway and the experimental workflow for assessing inhibitor selectivity.
Caption: Wild-Type FLT3 Signaling Pathway.
Caption: Workflow for FLT3 Inhibitor IC50 Determination.
Conclusion
Confirming the selectivity of a kinase inhibitor is a cornerstone of preclinical drug development. By utilizing cell-based assays with wild-type FLT3 expressing cells, researchers can obtain crucial data on an inhibitor's potency and potential for off-target effects. This compound demonstrates potent inhibition of wild-type FLT3. When compared to other FLT3 inhibitors, some of which exhibit significant activity against other kinases like c-Kit and PDGFR, the reported high selectivity of this compound suggests a favorable profile for minimizing off-target toxicities. The experimental protocol and workflows provided herein offer a standardized approach for the continued evaluation and comparison of novel FLT3 inhibitors.
References
Flt-3 Inhibitor III: A Comparative Guide to IC50 Values and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt-3 Inhibitor III, detailing its inhibitory potency across various cell lines. The information presented herein is intended to support research and development efforts in the field of oncology, particularly in the context of Acute Myeloid Leukemia (AML).
This compound, a cell-permeable 5-phenyl-2-thiazolamine compound, is a potent and selective inhibitor of the FLT3 kinase.[1][2][3] This guide summarizes its activity, presents supporting experimental data, and provides detailed methodologies for the key experiments cited.
Potency and Selectivity of this compound
This compound targets the ATP-binding site of the FLT3 kinase.[3] Its inhibitory activity has been quantified against both the wild-type enzyme and clinically relevant mutant forms, as well as in various cell-based assays.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound against FLT3 kinase and in different cell lines.
| Target | Cell Line | IC50 Value | Reference |
| FLT3 Kinase | N/A | 50 nM | [1][2][3] |
| FLT3-ITD | MV4;11 | 52 nM | [1][3] |
| FLT3-ITD | Ba/F3 | 240 nM | [1][3] |
| FLT3-D835Y | Ba/F3 | 760 nM | [1][3] |
This compound demonstrates high selectivity for FLT3. It inhibits other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2 at significantly higher concentrations, with IC50 values of 0.26, 0.91, 1.2, 2.1, 2.8, and 8.0 µM, respectively.[1][2][3]
FLT3 Signaling Pathway and Inhibition
Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are common in AML and lead to constitutive activation of the receptor.[4] This aberrant signaling promotes uncontrolled cell proliferation and survival. This compound blocks these downstream signaling cascades by inhibiting the kinase activity of FLT3.
Experimental Protocols
The determination of IC50 values is a fundamental experiment in drug discovery. Below is a detailed methodology for a typical cell-based assay to determine the IC50 of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.
1. Cell Culture and Seeding:
-
Culture human AML cell lines (e.g., MV4-11 with FLT3-ITD mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fms related receptor tyrosine kinase 3 | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
head-to-head comparison of second-generation FLT3 inhibitors
A Head-to-Head Comparison of Second-Generation FLT3 Inhibitors for Researchers and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment has been significantly advanced by the development of targeted therapies, particularly inhibitors of the FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. Second-generation FLT3 inhibitors, designed for increased potency and selectivity over their predecessors, represent a cornerstone in the management of FLT3-mutated AML. This guide provides a detailed head-to-head comparison of two prominent second-generation FLT3 inhibitors: gilteritinib and quizartinib, with additional context provided by crenolanib.
Mechanism of Action and Kinase Specificity
Second-generation FLT3 inhibitors are small molecule tyrosine kinase inhibitors (TKIs) that function by competing with adenosine triphosphate (ATP) for its binding site in the active domain of the FLT3 kinase. This inhibition prevents the phosphorylation and subsequent activation of FLT3, thereby disrupting downstream signaling pathways that promote the proliferation and survival of leukemic cells.[1]
A key distinction among these inhibitors lies in their classification as Type I or Type II.
-
Type I inhibitors , such as gilteritinib and crenolanib , bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2]
-
Type II inhibitors , such as quizartinib , bind to the inactive conformation of the kinase. Consequently, they are highly potent against FLT3-ITD mutations but show reduced activity against TKD mutations, which stabilize the active conformation of the kinase.[2][3]
Gilteritinib is a potent, selective, oral inhibitor of both FLT3 and AXL receptor tyrosine kinases.[4] The dual inhibition of FLT3 and AXL is thought to be advantageous, as AXL activation has been implicated in resistance to FLT3 inhibition.
Quizartinib is a highly potent and selective oral FLT3 inhibitor.[5] Its specificity for the inactive conformation of FLT3 makes it particularly effective against ITD mutations.
Crenolanib is another Type I inhibitor that is active against both ITD and TKD mutations.[6] It is also noted for sparing wild-type KIT, which may result in less myelosuppression.[6]
Preclinical Efficacy: A Comparative Look at Inhibitory Concentrations
In vitro studies provide a direct comparison of the potency of these inhibitors against various FLT3 mutations. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Inhibitor | FLT3-ITD IC50 (nM) | FLT3-D835Y (TKD) IC50 (nM) | FLT3-ITD+F691L (Resistance) IC50 (nM) | Reference |
| Gilteritinib | 0.7 - 1.8 | Similar to ITD | Higher than ITD, but retains some activity | [4] |
| Quizartinib | 0.67 | Significantly higher than ITD | Higher than ITD | [5][7] |
| Crenolanib | Low nanomolar | Potent activity | Retains activity | [6] |
| Midostaurin (First-Gen) | 10.12 | Potent activity | Similar to ITD | [5][7] |
| Sorafenib (First-Gen) | ~11 | Higher than ITD | 1300 | [7] |
Note: IC50 values can vary between studies and cell lines.
Preclinical findings highlight that while quizartinib is exceptionally potent against FLT3-ITD, its efficacy is diminished against TKD mutations that confer resistance.[5][8] Gilteritinib and crenolanib, being Type I inhibitors, demonstrate a broader spectrum of activity against both ITD and common TKD mutations.[4][6]
Clinical Efficacy and Safety: Insights from Pivotal Trials
Direct head-to-head clinical trials comparing second-generation FLT3 inhibitors are lacking. Therefore, a comparison of their efficacy is based on their respective pivotal Phase III trials against standard salvage chemotherapy in relapsed or refractory (R/R) FLT3-mutated AML.
Gilteritinib: The ADMIRAL Trial
The ADMIRAL trial was a Phase III study that randomized 371 patients with R/R FLT3-mutated AML to receive either gilteritinib or salvage chemotherapy.[9]
| Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) / p-value | Reference |
| Median Overall Survival (OS) | 9.3 months | 5.6 months | 0.64 (0.49-0.83); p<0.001 | [9] |
| One-Year Survival Rate | 37.1% | 16.7% | [10] | |
| Complete Remission (CR/CRh) | 34.0% | 15.3% | p=0.0001 | [10] |
| Median Event-Free Survival (EFS) | 2.8 months | 0.7 months | 0.79 (0.58-1.09) | [9] |
Common Grade ≥3 Adverse Events with Gilteritinib: Anemia (19.5%), febrile neutropenia (15.4%), and thrombocytopenia (12.2%).[10]
Quizartinib: The QuANTUM-R and QuANTUM-First Trials
The QuANTUM-R trial evaluated quizartinib versus salvage chemotherapy in 367 patients with R/R FLT3-ITD-mutated AML.[11][12]
| Endpoint | Quizartinib (n=245) | Salvage Chemotherapy (n=122) | Hazard Ratio (95% CI) / p-value | Reference |
| Median Overall Survival (OS) | 6.2 months | 4.7 months | 0.76 (0.58-0.98); p=0.0177 | [11][13] |
| One-Year Survival Rate | 27% | 20% | [14] | |
| Composite Complete Remission (CRc) | ~50% (from Phase 2) | N/A | [14] | |
| Median Event-Free Survival (EFS) | 1.4 months | 0.9 months | 0.90 (0.70-1.16) | [15] |
Common Grade ≥3 Adverse Events with Quizartinib: Thrombocytopenia (35%), anemia (30%), neutropenia (32%), and febrile neutropenia (31%).[13] A notable adverse event is QT prolongation.[16]
The QuANTUM-First trial investigated quizartinib in combination with standard induction and consolidation chemotherapy in newly diagnosed FLT3-ITD-positive AML patients. The addition of quizartinib resulted in a statistically significant and clinically meaningful improvement in overall survival compared to chemotherapy alone.[1][17] The median overall survival was 31.9 months for the quizartinib group versus 15.1 months for the placebo group.[17]
Resistance Mechanisms
A significant challenge in the long-term efficacy of FLT3 inhibitors is the development of resistance. Mechanisms of resistance can be broadly categorized as on-target (secondary mutations in the FLT3 gene) or off-target (activation of bypass signaling pathways).
-
On-target resistance: The emergence of TKD mutations, such as at the D835 residue, is a common mechanism of resistance to Type II inhibitors like quizartinib.[3] The "gatekeeper" mutation F691L can confer resistance to both Type I and Type II inhibitors.[3] Interestingly, some mutations that confer resistance to gilteritinib, such as N701K, may retain sensitivity to quizartinib.[18][19]
-
Off-target resistance: Activation of parallel signaling pathways, such as the RAS/MAPK pathway, can bypass the effects of FLT3 inhibition.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
General Protocol:
-
Cell Culture: AML cell lines harboring specific FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-14 for FLT3-ITD) or Ba/F3 cells engineered to express these mutations are cultured under standard conditions.
-
Compound Preparation: The FLT3 inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the various concentrations of the inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay.[20][21]
-
Data Analysis: The absorbance or fluorescence readings are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[20]
Western Blot for FLT3 Phosphorylation
This assay directly measures the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor.
General Protocol:
-
Cell Treatment: Cells are treated with the FLT3 inhibitors at various concentrations for a short period (e.g., 1-2 hours).
-
Cell Lysis: The cells are harvested and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A separate blot is often performed with an antibody for total FLT3 as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence or fluorescence. The resulting bands are visualized and quantified.
Signaling Pathways and Experimental Workflows
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for in vitro comparison of FLT3 inhibitors.
Conclusion
Second-generation FLT3 inhibitors have demonstrated significant clinical benefit for patients with FLT3-mutated AML. Gilteritinib, a Type I inhibitor, offers the advantage of activity against both FLT3-ITD and TKD mutations. Quizartinib, a Type II inhibitor, is highly potent against FLT3-ITD. The choice between these agents may depend on the specific FLT3 mutation profile of the patient, prior therapies, and the potential for resistance. Ongoing research continues to explore combination strategies and novel third-generation inhibitors to further improve outcomes for this patient population.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comprehensive Analyses from Pivotal Phase 3 QuANTUM-R Study Demonstrate Consistent Overall Survival Benefit of Daiichi Sankyo’s FLT3 Inhibitor Quizartinib in Patients with Relapsed/Refractory FLT3-ITD AML- Daiichi Sankyo US [daiichisankyo.us]
- 12. Results from QuANTUM-R trial of quizartinib versus salvage chemotherapy in FLT3-ITD mutated acute myeloid leukemia (AML) [aml-hub.com]
- 13. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 14. hcplive.com [hcplive.com]
- 15. onclive.com [onclive.com]
- 16. youtube.com [youtube.com]
- 17. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Mechanism of Flt-3 Inhibitor III through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flt-3 Inhibitor III with other FMS-like tyrosine kinase 3 (FLT3) inhibitors. We delve into the mechanism of action of this compound, supported by experimental data and detailed protocols for key assays. This document aims to be an objective resource for researchers in the field of oncology and drug discovery, offering insights into the evaluation of FLT3-targeted therapies.
Introduction to Flt-3 and its Role in Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This compound: A Potent and Selective Kinase Inhibitor
This compound is a cell-permeable, small molecule inhibitor that demonstrates high potency and selectivity for the Flt-3 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and thereby preventing the phosphorylation and activation of downstream signaling pathways.
Mechanism of Action
As an ATP-competitive inhibitor, this compound vies with ATP for binding to the catalytic site of the Flt-3 kinase. By occupying this site, it blocks the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates, effectively halting the signal transduction cascade that promotes leukemic cell proliferation and survival. The competitive nature of this inhibition can be confirmed through biochemical assays, such as enzyme kinetics studies, which would demonstrate an increase in the apparent Km of ATP with increasing inhibitor concentration, while the Vmax remains unchanged.
Comparative Analysis of Flt-3 Inhibitors
The landscape of Flt-3 inhibitors is diverse, with compounds classified based on their binding mode (Type I vs. Type II) and their generation (first vs. second). Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[2] This distinction is critical as it influences their activity against different FLT3 mutations.
Table 1: Comparative Inhibitory Activity (IC50) of Flt-3 Inhibitors against Wild-Type and Mutant Flt-3
| Inhibitor | Type | Flt-3 (Wild-Type) IC50 (nM) | Flt-3-ITD IC50 (nM) | Flt-3-D835Y IC50 (nM) | Flt-3-F691L IC50 (nM) |
| This compound | Type I (inferred) | 50 | 240 (in Ba/F3 cells) | 760 (in Ba/F3 cells) | Data not available |
| Midostaurin | Type I | 11 | 10 | 7 | Data not available |
| Gilteritinib | Type I | 0.29 | 0.7 | 0.2 | 11 |
| Crenolanib | Type I | 1.6 | 2.5 | 4.3 | 164 |
| Sorafenib | Type II | 58 | 5.9 | >10,000 | 18 |
| Quizartinib (AC220) | Type II | 1.1 | 1.1 | 422 | 155 |
| Sunitinib | Type I | 2 | 50 | 15 | 30 |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| Flt-3 | 0.05 |
| c-Kit | 0.26 |
| KDR (VEGFR2) | 0.91 |
| c-Abl | 1.2 |
| Cdk1 | 2.1 |
| c-Src | 2.8 |
| Tie-2 | 8.0 |
This data demonstrates the high selectivity of this compound for Flt-3 over other kinases.
Confirming Mechanism through Mutagenesis
Site-directed mutagenesis is a powerful tool to confirm the binding site and mechanism of action of a kinase inhibitor. By introducing specific mutations in the kinase domain of Flt-3, researchers can assess the impact on inhibitor binding and activity. For an ATP-competitive inhibitor like this compound, mutations in the ATP-binding pocket would be expected to alter its inhibitory potency.
For instance, the "gatekeeper" residue (F691 in Flt-3) is a critical determinant of sensitivity to many kinase inhibitors.[3] A mutation at this site, such as F691L, can confer resistance by sterically hindering the binding of the inhibitor to the ATP pocket.[3] While specific mutagenesis data for this compound is not publicly available, its classification as an ATP-competitive inhibitor strongly suggests that its efficacy would be sensitive to mutations within this region.
Experimental Protocols
Flt-3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Flt-3 enzyme
-
Flt-3 substrate (e.g., AXLtide)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which correlates with the amount of ADP produced and thus the kinase activity.
-
Calculate IC50 values from the dose-response curves.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Flt-3 dependent cell lines (e.g., MV4-11, MOLM-13)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Site-Directed Mutagenesis of Flt-3
This protocol describes the generation of Flt-3 mutants to investigate inhibitor resistance.
Materials:
-
Plasmid DNA containing the wild-type Flt-3 cDNA
-
Mutagenic primers designed to introduce the desired mutation (e.g., F691L)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.
-
PCR Amplification: Perform PCR using the wild-type Flt-3 plasmid as a template and the mutagenic primers. This will generate a linear DNA fragment containing the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The host cells will ligate the ends of the linear DNA to form a circular plasmid.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Transfect the mutant Flt-3 construct into a suitable cell line (e.g., Ba/F3) and perform kinase and cell viability assays as described above to assess the effect of the mutation on inhibitor sensitivity.
Visualizations
Caption: Flt-3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Confirming Inhibitor Mechanism via Mutagenesis.
Caption: Logical Framework for Mutagenesis-Based Mechanism Confirmation.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
A Comparative Analysis of Flt-3 Inhibitor III and Midostaurin for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent FMS-like tyrosine kinase 3 (Flt-3) inhibitors: Flt-3 Inhibitor III and Midostaurin. This document is intended to serve as a resource for researchers in the fields of oncology, hematology, and drug discovery, offering a comprehensive overview of their biochemical and cellular activities, target specificities, and the experimental protocols necessary for their evaluation.
Introduction
Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, Flt-3 has emerged as a key therapeutic target for the treatment of AML.
Midostaurin , a multi-kinase inhibitor, was the first Flt-3 inhibitor approved by the FDA for the treatment of adult patients with newly diagnosed FLT-3-mutated AML in combination with standard chemotherapy.[1][2] Its broad-spectrum activity targets not only Flt-3 but also other kinases such as KIT, PDGFR, and VEGFR2.[3][4]
This compound (also known as (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine) is a potent and selective Flt-3 kinase inhibitor identified in preclinical studies.[5] It serves as a valuable tool for basic research and drug discovery efforts focused on Flt-3 signaling.
This guide will delve into a side-by-side comparison of these two inhibitors, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental concepts.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Midostaurin. It is important to note that the data presented here are compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity - Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Flt-3 | 50 | [5] |
| c-Kit | 260 | [5] | |
| KDR (VEGFR2) | 910 | [5] | |
| c-Abl | 1200 | [5] | |
| Cdk1 | 2100 | [5] | |
| c-Src | 2800 | [5] | |
| Tie-2 | 8000 | [5] | |
| Midostaurin | Flt-3 (mutant) | Potent inhibition | [3] |
| KIT (mutant) | Potent inhibition | [3] | |
| IGF1R | Potent inhibition | [3] | |
| LYN | Potent inhibition | [3] | |
| PDPK1 | Potent inhibition | [3] | |
| RET | Potent inhibition | [3] | |
| SYK | Potent inhibition | [3] | |
| TRKA | Potent inhibition | [3] | |
| VEGFR2 | Potent inhibition | [3] |
Table 2: Cellular Activity - Anti-proliferative Effects
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference(s) |
| This compound | MV4-11 | Flt-3-ITD | 52 | [5] |
| BaF3-ITD | Flt-3-ITD | 240 | [5] | |
| BaF3-D835Y | Flt-3-TKD | 760 | [5] | |
| Midostaurin | MV4-11 | Flt-3-ITD | ~150 (HSW630-1) | [6] |
| MOLM-14 | Flt-3-ITD | ~150 (HSW630-1) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Flt-3 Kinase Inhibition Assay (Biochemical Assay)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against the Flt-3 kinase.
Materials:
-
Recombinant Flt-3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Flt-3 substrate (e.g., a synthetic peptide)
-
Test compounds (this compound, Midostaurin) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Flt-3 kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Cell-based Assay)
This protocol describes a method to assess the anti-proliferative effects of the inhibitors on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, Ba/F3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Midostaurin) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[7][8][9]
Western Blotting for Flt-3 Phosphorylation (Cell-based Assay)
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of Flt-3 and its downstream signaling proteins.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Flt-3, anti-total-Flt-3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat the leukemia cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to Flt-3 inhibition and the experimental workflow.
Caption: Flt-3 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Inhibitor Characterization.
Caption: Logical Flow of the Comparative Analysis.
Conclusion
This guide provides a foundational comparison between this compound and Midostaurin, two significant molecules in the study of Flt-3-driven malignancies. Midostaurin's clinical approval and multi-kinase activity position it as a benchmark compound, while the selectivity of this compound makes it a valuable tool for dissecting the specific roles of Flt-3 signaling in preclinical models.
The provided data and protocols are intended to empower researchers to conduct their own evaluations and to build upon the existing knowledge base. As the landscape of Flt-3 targeted therapies continues to evolve, rigorous preclinical comparative studies will remain essential for the identification and development of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. scribd.com [scribd.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS 852045-46-6 - Calbiochem | 343022 [merckmillipore.com]
- 6. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Flt-3 Inhibitor III
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Flt-3 Inhibitor III. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound.
Compound Data Summary
The following table summarizes key quantitative data for this compound, a cell-permeable 5-phenyl-2-thiazolamine compound that acts as a potent, ATP-binding site-targeting inhibitor of Flt3.
| Property | Value | Source |
| CAS Number | 852045-46-6 | |
| Molecular Formula | C₂₁H₂₃N₃OS | |
| Molecular Weight | 365.49 g/mol | |
| Appearance | Off-white solid | |
| Solubility | ≥10 mg/mL in DMSO | |
| Purity | ≥95% (HPLC) | |
| Primary Target IC₅₀ | 50 nM for Flt3 | |
| MV4:11-ITD IC₅₀ | 52 nM | |
| BaF3-ITD IC₅₀ | 240 nM | |
| BaF3-D835/Y IC₅₀ | 760 nM |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound—harmful by inhalation, in contact with skin, and if swallowed—a comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling the compound.
-
Gloves : Two pairs of chemotherapy-rated, powder-free nitrile gloves are required. Change gloves immediately if contaminated, punctured, or torn.
-
Gown : A disposable, back-closing gown made of a material demonstrated to be resistant to chemotherapy drugs is necessary. Ensure cuffs are tucked into the outer pair of gloves.
-
Eye and Face Protection : Use safety glasses with side shields at a minimum. For procedures with a risk of splashing (e.g., reconstituting the powder), a face shield should be worn in addition to safety glasses or goggles.
-
Respiratory Protection : When handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required to prevent inhalation.
Operational Handling Plan: A Step-by-Step Guide
This section outlines the procedural workflow for safely handling this compound from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is shipped at ambient temperature.
-
For long-term storage, keep the solid compound at -20°C and protect it from light.
Step 2: Preparation for Use
-
All handling of the powdered compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Before handling, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed pad.
Step 3: Reconstitution and Aliquoting
-
To prepare a stock solution, reconstitute the solid this compound in DMSO to the desired concentration (e.g., 10 mg/mL).
-
Following reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C. Under these conditions, they are stable for up to 6 months.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste : All disposable PPE (gloves, gowns), plastic-backed pads, and any other contaminated lab supplies (e.g., pipette tips, tubes) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and contaminated media should be collected in a designated, sealed hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste : Needles, syringes, or any other sharps contaminated with the inhibitor must be disposed of in a designated sharps container for hazardous materials.
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
